molecular formula C8H7ClO2 B124259 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 57744-68-0

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B124259
CAS No.: 57744-68-0
M. Wt: 170.59 g/mol
InChI Key: IAMGLKFTCUZWQO-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0) is a versatile benzodioxane derivative that serves as a crucial synthetic intermediate in modern medicinal chemistry and drug discovery research. This compound features a benzene ring fused to a 1,4-dioxane ring, with a chloro substituent providing a site for further functionalization. Its primary research value lies as a building block for the synthesis of biologically active molecules. Specifically, it is a key precursor in the development of chalcone hybrids evaluated for their antibacterial activity . Furthermore, the 1,4-benzodioxine scaffold is recognized in the design of potent enzyme inhibitors. Research shows similar structures are used in developing high-throughput screening hits against the anticancer target PARP1 (Poly(ADP-ribose)polymerase 1) and are featured in selective and reversible MAO-B (Monoamine Oxidase B) inhibitors for investigating neurological disorders . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures. Available packaging options are provided to support various research and development scales.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGLKFTCUZWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442996
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57744-68-0
Record name 6-Chloro-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzo[b]dioxine (CAS 57744-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 6-Chloro-2,3-dihydrobenzo[b]dioxine, a halogenated aromatic ether. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide summarizes the available information and provides context based on related compounds where applicable.

Physicochemical Properties

Quantitative data for 6-Chloro-2,3-dihydrobenzo[b]dioxine is sparse in readily available scientific literature. The following table summarizes the fundamental molecular identifiers.[1][2][3]

PropertyValueSource
CAS Number 57744-68-0[1][2][3]
Molecular Formula C₈H₇ClO₂[1][2][3]
Molecular Weight 170.59 g/mol [1][2][3]
Melting Point No data available
Boiling Point No data available
Solubility No data available

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine could not be located in the surveyed literature. However, general synthetic strategies for related 1,4-benzodioxane derivatives often involve the Williamson ether synthesis, starting from a substituted catechol and a dihaloethane.

A plausible synthetic route could involve the reaction of 4-chlorocatechol with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base. The following diagram illustrates this hypothetical synthetic pathway.

Synthesis_Pathway 4-Chlorocatechol 4-Chlorocatechol Reaction Williamson Ether Synthesis 4-Chlorocatechol->Reaction 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Reaction Base Base Base->Reaction 6-Chloro-2,3-dihydrobenzo[b]dioxine 6-Chloro-2,3-dihydrobenzo[b]dioxine Reaction->6-Chloro-2,3-dihydrobenzo[b]dioxine

Caption: Hypothetical synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Further research into the reactivity of this compound is required. As a chlorinated aromatic ether, it may undergo reactions such as electrophilic aromatic substitution, though the directing effects of the chloro and dioxine substituents would need to be considered.

Spectroscopic Data

For context, the ¹H NMR and ¹³C NMR spectra of related 1,4-benzodioxane derivatives have been reported. For example, in the ¹H NMR of 1,4-benzodioxane derivatives, the protons of the methylene groups in the dioxine ring typically appear as multiplets between 4.25 and 4.30 ppm.[2] The aromatic protons would be expected in the range of 6.5-8.0 ppm, with splitting patterns dependent on the substitution.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for 6-Chloro-2,3-dihydrobenzo[b]dioxine. However, it belongs to the broader class of chlorinated dibenzo-p-dioxins and related compounds, which are known for their potential toxicity. The toxicity of chlorinated dioxins is highly dependent on the number and position of the chlorine atoms. Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally the most toxic.

Given the structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine, it is a monochlorinated derivative and lacks the specific substitution pattern associated with high toxicity in other dioxins. Nevertheless, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used.

Derivatives of the 1,4-benzodioxane scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] However, without specific studies on the 6-chloro substituted version, its biological profile remains unknown.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound like 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity_Assay->Enzyme_Inhibition Receptor_Binding Receptor Binding Studies Enzyme_Inhibition->Receptor_Binding Antimicrobial_Screening Antimicrobial Screening Receptor_Binding->Antimicrobial_Screening Toxicity_Studies Acute/Chronic Toxicity Studies Antimicrobial_Screening->Toxicity_Studies Efficacy_Models Disease Efficacy Models Toxicity_Studies->Efficacy_Models Compound 6-Chloro-2,3-dihydrobenzo[b]dioxine Compound->Cytotoxicity_Assay

Caption: General workflow for biological evaluation.

Conclusion

6-Chloro-2,3-dihydrobenzo[b]dioxine is a chemical compound for which there is a notable lack of publicly available, detailed experimental data. This guide has compiled the known identifiers and provided a framework for understanding its potential properties and areas for future research based on related chemical structures. Researchers and drug development professionals are encouraged to pursue further experimental investigation to fully characterize this molecule's physicochemical properties, reactivity, and biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2,3-dihydrobenzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-chloro-2,3-dihydrobenzodioxine. Due to the limited availability of specific experimental data for this particular derivative, this document also presents general methodologies for the synthesis and characterization of benzodioxane compounds, alongside an exploration of the broader biological activities associated with this chemical class. This information is intended to serve as a foundational resource for professionals in research and drug development.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₇ClO₂--INVALID-LINK--
Molecular Weight 170.59 g/mol --INVALID-LINK--
CAS Number 57744-68-0--INVALID-LINK--, --INVALID-LINK--
Melting Point Not available--INVALID-LINK--
Boiling Point Not available--INVALID-LINK--
Density Not available--INVALID-LINK--
Solubility Information not readily available
pKa Information not readily available

General Experimental Protocols

While a specific, detailed synthesis protocol for 6-chloro-2,3-dihydrobenzodioxine is not extensively published, a general method for the synthesis of benzodioxane derivatives can be described based on established chemical principles.

Synthesis of Benzodioxane Derivatives

A common route to synthesizing the 2,3-dihydro-1,4-benzodioxine core involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane under basic conditions. For 6-chloro-2,3-dihydrobenzodioxine, the starting material would be 4-chlorocatechol.

Reaction: 4-chlorocatechol + 1,2-dibromoethane → 6-chloro-2,3-dihydrobenzodioxine

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-chlorocatechol and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) reagent Add 1,2-dibromoethane to the reaction mixture start->reagent heat Heat the mixture (e.g., 80-120 °C) and monitor by TLC reagent->heat cool Cool the reaction mixture to room temperature heat->cool filter Filter to remove inorganic salts cool->filter extract Extract with an organic solvent (e.g., ethyl acetate) and wash with water and brine filter->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate the organic layer in vacuo dry->concentrate chromatography Purify the crude product by column chromatography (e.g., silica gel with hexane/ethyl acetate gradient) concentrate->chromatography characterize Characterize the pure product (NMR, MS, IR) chromatography->characterize cluster_compound Benzodioxane Derivatives cluster_targets Potential Biological Targets cluster_outcomes Cellular/Physiological Outcomes compound 6-chloro-2,3-dihydrobenzodioxine and related compounds receptors G-Protein Coupled Receptors (e.g., α1-adrenoceptors) compound->receptors Antagonism enzymes Enzymes (e.g., kinases, bacterial enzymes) compound->enzymes Inhibition dna DNA (e.g., intercalation, groove binding) compound->dna Interaction signal_transduction Modulation of Signal Transduction receptors->signal_transduction cell_cycle Cell Cycle Arrest enzymes->cell_cycle bacterial_growth Inhibition of Bacterial Growth enzymes->bacterial_growth apoptosis Induction of Apoptosis dna->apoptosis cell_cycle->apoptosis

Spectroscopic Analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 6-Chloro-2,3-dihydrobenzo[b]dioxine. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific molecule, this document outlines a generalized, robust experimental protocol for obtaining high-quality NMR spectra. The accompanying data tables are presented as templates for the organization and presentation of experimentally acquired data.

Data Presentation

The following tables are structured for the clear and concise presentation of ¹H and ¹³C NMR data for 6-Chloro-2,3-dihydrobenzo[b]dioxine. Note: Specific experimental data for this compound were not available in the searched public databases and literature. The tables are provided as a template for data organization.

Table 1: ¹H NMR Data for 6-Chloro-2,3-dihydrobenzo[b]dioxine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Data for 6-Chloro-2,3-dihydrobenzo[b]dioxine

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Experimental Protocols

A generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like 6-Chloro-2,3-dihydrobenzo[b]dioxine is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 6-Chloro-2,3-dihydrobenzo[b]dioxine for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A range of 0 to 220 ppm is standard for ¹³C NMR.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of the peaks.

Mandatory Visualization

The following diagram illustrates the chemical structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine with standardized atom numbering for NMR signal assignment.

Caption: Chemical structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-Chloro-2,3-dihydrobenzo[b]dioxine. Due to the limited availability of experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related chlorinated aromatic ethers. The document includes a proposed fragmentation scheme, a quantitative data table of predicted mass-to-charge ratios (m/z), and a comprehensive experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in environmental analysis, drug metabolism, and related fields who may encounter this or structurally similar molecules.

Predicted Electron Ionization Fragmentation Pathway

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of 6-Chloro-2,3-dihydrobenzo[b]dioxine (molecular weight: 170.59 g/mol ) is anticipated to proceed through several key pathways, primarily involving the cleavage of the dihydrodioxin ring and the loss of the chlorine substituent.

The proposed fragmentation cascade begins with the formation of the molecular ion (M•+), which then undergoes a series of characteristic fragmentation reactions:

  • Retro-Diels-Alder (RDA) Reaction: A common fragmentation pathway for cyclic ethers, leading to the expulsion of a neutral ethylene oxide molecule and the formation of a radical cation of chlorobenzene.

  • Loss of a Chlorine Radical: Cleavage of the carbon-chlorine bond results in a prominent fragment ion.

  • Sequential Loss of Small Molecules: Subsequent fragmentation events may include the loss of carbon monoxide (CO), a formyl radical (CHO), and acetylene (C2H2), which are characteristic of the fragmentation of aromatic systems.

A visual representation of this predicted fragmentation pathway is provided below.

fragmentation_pathway M 6-Chloro-2,3-dihydrobenzo[b]dioxine (m/z 170/172) M_ion [M]•+ (m/z 170/172) M->M_ion Ionization frag1 [M - C2H4O]•+ (m/z 126/128) M_ion->frag1 - C2H4O (RDA) frag2 [M - Cl]• (m/z 135) M_ion->frag2 - Cl• frag5 [C6H4Cl]+ (m/z 111/113) M_ion->frag5 - C2H3O• frag6 [C6H5O2]+ (m/z 109) M_ion->frag6 - Cl• - C2H2 frag3 [M - C2H4O - CO]•+ (m/z 98/100) frag1->frag3 - CO frag4 [M - Cl - C2H4O]+ (m/z 91) frag2->frag4 - C2H4O frag7 [C5H3Cl]•+ (m/z 86/88) frag5->frag7 - C2H2

Predicted Fragmentation Pathway of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Quantitative Fragmentation Data

The following table summarizes the predicted key fragment ions, their corresponding structures, and plausible relative abundances for the electron ionization mass spectrum of 6-Chloro-2,3-dihydrobenzo[b]dioxine. The isotopic peaks for chlorine-containing fragments ([M+2]) are also included.

m/z (Nominal)Proposed Fragment IonProposed StructurePredicted Relative Abundance (%)
172[C₈H₇³⁷ClO₂]•+Molecular Ion (³⁷Cl isotope)32
170[C₈H₇³⁵ClO₂]•+Molecular Ion (³⁵Cl isotope)100
135[C₈H₇O₂]⁺[M - Cl]⁺45
128[C₆H₄³⁷ClO]•+[M - C₂H₄O]•+ (RDA, ³⁷Cl)15
126[C₆H₄³⁵ClO]•+[M - C₂H₄O]•+ (RDA, ³⁵Cl)45
113[C₆H₄³⁷Cl]⁺[M - C₂H₃O₂]⁺ (³⁷Cl)10
111[C₆H₄³⁵Cl]⁺[M - C₂H₃O₂]⁺ (³⁵Cl)30
98[C₅H₄³⁵Cl]•+[M - C₂H₄O - CO]•+ (³⁵Cl)25
77[C₆H₅]⁺Phenyl cation20

Disclaimer: The fragmentation data presented in this table is theoretical and based on predicted fragmentation pathways. Actual experimental data may vary.

Experimental Protocols for GC-MS Analysis

The following protocol is a general guideline for the analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine using gas chromatography-mass spectrometry, adapted from established methodologies for chlorinated aromatic compounds such as EPA Method 1613B.[1][2]

Sample Preparation (Solid Matrix)
  • Extraction:

    • Weigh approximately 10 g of the homogenized sample into an extraction thimble.

    • Spike the sample with an appropriate surrogate standard (e.g., ¹³C₁₂-labeled 2,3,7,8-TCDD).

    • Extract the sample using a Soxhlet extractor with toluene for 16-24 hours.

  • Cleanup:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Perform a multi-step cleanup using acid/base silica gel and alumina column chromatography to remove interferences.

    • Elute the target analytes with hexane and dichloromethane.

    • Concentrate the final extract to a volume of 100 µL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) prior to analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike1 Spike with Surrogate Sample->Spike1 Extract Soxhlet Extraction (Toluene, 16-24h) Spike1->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 Cleanup Column Chromatography Cleanup (Silica/Alumina) Concentrate1->Cleanup Concentrate2 Final Concentration Cleanup->Concentrate2 Spike2 Add Internal Standard Concentrate2->Spike2 Inject GC Injection Spike2->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

General Workflow for GC-MS Analysis.
Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 200 °C, hold for 0 min.

    • Ramp 2: 8 °C/min to 320 °C, hold for 5 min.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-350). For high sensitivity and selectivity, SIM mode is recommended, monitoring the characteristic ions listed in the quantitative data table.

Conclusion

This technical guide provides a foundational understanding of the anticipated mass spectrometric behavior of 6-Chloro-2,3-dihydrobenzo[b]dioxine under electron ionization. While the presented fragmentation pathway is theoretical, it is grounded in the well-established principles of mass spectrometry for analogous chemical structures, including aromatic ethers and chloroarenes.[5][6] The detailed experimental protocol offers a robust starting point for the development of analytical methods for the detection and quantification of this compound in various matrices. It is recommended that researchers validate this predicted fragmentation pattern with experimental data obtained from a certified reference standard.

References

Crystal Structure Analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-2,3-dihydrobenzo[b]dioxine scaffold is a key heterocyclic motif present in a variety of compounds of medicinal and chemical interest. Understanding the three-dimensional atomic arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. X-ray crystallography stands as the definitive method for determining the precise molecular geometry and packing of these compounds in the solid state.

This technical guide provides a comprehensive overview of the crystal structure analysis of benzodioxane derivatives. Despite a thorough search of publicly available crystallographic databases, a significant collection of crystal structures for derivatives specifically featuring the 6-chloro-2,3-dihydrobenzo[b]dioxine core was not found. Therefore, this guide will utilize the detailed crystal structure analysis of a closely related compound, (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one , as a case study to illustrate the principles and methodologies involved. This example serves to demonstrate the type of data obtained and the experimental procedures utilized in such analyses.

Case Study: Crystal Structure of (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

The crystal structure of this chalcone derivative provides valuable insights into the conformational properties of the 2,3-dihydrobenzo[b]dioxine ring and the nature of intermolecular interactions that govern its crystal packing.

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for the title compound.

ParameterValue
Chemical FormulaC₁₇H₁₃ClO₃
Formula Weight300.73 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.339(2)
b (Å)15.011(3)
c (Å)9.173(2)
α (°)90
β (°)100.08(3)
γ (°)90
Volume (ų)1400.3(5)
Z4
Calculated Density (g/cm³)1.425
Absorption Coeff. (mm⁻¹)0.27
F(000)624
R-factor (%)4.8
Data Collection Temp. (K)293
Selected Bond Lengths and Angles

The molecular geometry is defined by its bond lengths and angles. The table below presents selected values for the case study compound.

BondLength (Å)AngleAngle (°)
Cl1-C151.741(2)O3-C1-C2119.9(2)
O1-C71.365(2)C1-C2-C3121.2(2)
O1-C81.428(3)C10-C11-C12127.1(2)
O2-C61.373(2)C4-C5-O2116.2(2)
O2-C91.429(3)C7-O1-C8116.0(2)
C1-O31.251(2)C6-O2-C9115.8(2)
C1-C101.472(3)C13-C12-C11119.1(2)
C11-C121.336(3)C14-C15-Cl1119.2(2)
Conformation of the Dihydrodioxine Ring

The conformation of the six-membered dihydrodioxine ring is a critical structural feature. It is often described by puckering parameters. The dihydrodioxine ring in the case study compound adopts a conformation closest to a half-chair.[3] This is quantified by the Cremer-Pople puckering parameters, where Q = 0.466(3) Å, θ = 51.2(4)°, and φ = 282.6(4)°.[3]

Experimental Protocols

The determination of a small molecule crystal structure follows a well-established workflow, from synthesis to data analysis.

Synthesis and Crystallization

The synthesis of the case study compound, (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was achieved via a Claisen-Schmidt condensation.[3]

  • Synthesis of Precursor: 1-(2,3-Dihydrobenzo[1][2]dioxin-6-yl)ethanone is prepared by the Friedel–Crafts acylation of 1,4-benzodioxane.[3]

  • Condensation Reaction: The precursor (1.78 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol) are stirred in a 30% ethanolic sodium hydroxide and water mixture at room temperature (293 K) for 4–6 hours.[3]

  • Isolation: The reaction mixture is refrigerated overnight. The resulting precipitate is filtered, dried, and then recrystallized.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent mixture. For the case study compound, a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (1:1 v/v) was used.[3]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the data is scaled and merged.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for small molecule crystal structure determination.

G cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: General workflow for single-crystal X-ray structure analysis.

Conceptual Signaling Pathway: Enzyme Inhibition

Benzodioxane derivatives have been investigated as inhibitors of various enzymes, such as monoamine oxidase B.[3] The following diagram illustrates a conceptual signaling pathway where a derivative acts as an enzyme inhibitor.

G cluster_pathway Enzyme-Substrate Interaction cluster_inhibition Inhibition Mechanism Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes conversion InhibitedEnzyme Inhibited Enzyme Complex Substrate Substrate Substrate->Enzyme Binds to active site BiologicalResponse BiologicalResponse Product->BiologicalResponse Inhibitor Benzodioxane Derivative (Inhibitor) Inhibitor->Enzyme Binds to enzyme NoResponse NoResponse InhibitedEnzyme->NoResponse Blocks Product Formation

References

Spectroscopic Profile of 6-Chloro-2,3-dihydrobenzo[b]dioxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the expected spectroscopic properties of 6-Chloro-2,3-dihydrobenzo[b]dioxine, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra in public databases, this document focuses on the predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data based on the analysis of its functional groups. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the spectroscopic characterization of this compound and its derivatives.

Introduction

6-Chloro-2,3-dihydrobenzo[b]dioxine is a substituted benzodioxane derivative. The structural features, including the aromatic ring, the ether linkages within the dioxane ring, and the chloro-substituent, all contribute to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. This guide outlines the expected key spectral features and provides standardized protocols for their experimental determination.

Predicted Spectroscopic Data

Spectroscopic Technique Functional Group/Transition Expected Absorption Range Intensity/Description
Infrared (IR) Aromatic C-H Stretch3100-3000 cm⁻¹Medium to Weak, Sharp
Aliphatic C-H Stretch (dioxane ring)3000-2850 cm⁻¹Medium, Sharp
Aromatic C=C Stretch1600-1585 cm⁻¹ and 1500-1400 cm⁻¹Medium to Strong, Sharp
Aryl Ether (Ar-O-C) Stretch1275-1200 cm⁻¹ (asymmetric) & 1075-1020 cm⁻¹ (symmetric)Strong, Prominent
C-Cl Stretch850-550 cm⁻¹Medium to Strong
UV-Visible (UV-Vis) π → π* transitions (Benzene ring)~205 nm and 255-275 nmIntense band near 205 nm; Less intense series of bands in the 255-275 nm range.[1]

Experimental Protocols

The following are generalized protocols for obtaining IR and UV-Vis spectra of a solid compound such as 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for the analysis of a solid sample using the KBr pellet method, which is common for obtaining high-quality spectra of solid organic compounds.[2][3]

Materials:

  • 6-Chloro-2,3-dihydrobenzo[b]dioxine sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the 6-Chloro-2,3-dihydrobenzo[b]dioxine sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.[4]

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[4]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, normalization) as required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the analysis of a compound in a suitable solvent.

Materials:

  • 6-Chloro-2,3-dihydrobenzo[b]dioxine sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent must be transparent in the wavelength range of interest.[1]

  • Volumetric flasks and pipettes

  • Quartz cuvettes (typically 1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 6-Chloro-2,3-dihydrobenzo[b]dioxine of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Spectral Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference cuvette in the appropriate holder and record a baseline spectrum.[5]

    • Replace the reference cuvette with the sample cuvette.

    • Scan the sample across the desired wavelength range (e.g., 200-400 nm for aromatic compounds).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_IR Prepare KBr Pellet / Thin Film Sample->Prep_IR For IR Prep_UV Dissolve in Suitable Solvent Sample->Prep_UV For UV-Vis IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec IR_Data IR Spectrum (Absorbance vs. Wavenumber) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (Absorbance vs. Wavelength) UV_Spec->UV_Data Interpretation Structural Elucidation / Purity Assessment IR_Data->Interpretation UV_Data->Interpretation

References

Starting material for novel heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern medicinal and organic chemistry. This guide provides an in-depth exploration of the primary starting materials and strategic approaches used to construct novel heterocyclic scaffolds. We focus on versatile building blocks and efficient, modern synthetic methodologies, including multicomponent reactions and green chemistry techniques. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and logical workflows are presented to aid researchers in the practical design and execution of heterocyclic synthesis.

Core Concepts in Heterocyclic Synthesis

The design of a successful synthesis for a novel heterocyclic compound relies on a few core principles. A primary strategy is retrosynthetic analysis , a problem-solving technique where the target molecule is deconstructed into simpler, commercially available precursors. This process involves identifying key bond disconnections and functional group interconversions to devise a logical forward synthetic plan.[1]

Many modern approaches prioritize efficiency and sustainability. Multicomponent reactions (MCRs) are powerful strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time.[2] Furthermore, the principles of green chemistry are increasingly integrated, employing techniques like microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to reduce the environmental impact of chemical synthesis.[3][4]

Logical Workflow: Retrosynthetic Analysis

The process of planning a synthesis begins by working backward from the desired heterocyclic target. This workflow is crucial for identifying viable starting materials.

Retrosynthesis_Workflow Target Target Heterocycle FGI Functional Group Interconversion (FGI) Target->FGI Modify Group Precursor1 Key Precursor 1 FGI->Precursor1 Simplify Disconnection Strategic Bond Disconnection Precursor1->Disconnection Break Bond Synthons Synthons (Idealized Fragments) Disconnection->Synthons Reagents Synthetic Equivalents (Real Reagents) Synthons->Reagents Identify Start Simple Starting Materials Reagents->Start

Caption: A logical workflow for retrosynthetic analysis of a heterocyclic compound.

Key Starting Materials and Multicomponent Reactions (MCRs)

MCRs offer a highly efficient pathway to complex heterocyclic structures from simple, readily available starting materials. Below are some of the most powerful and widely used MCRs in drug discovery and development.

The Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)

This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone for synthesizing DHPMs, a privileged scaffold in medicinal chemistry.[2][5]

Experimental Protocol: Synthesis of Monastrol (A DHPM)
  • Reaction Setup : In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of silicotungstic acid on Amberlyst-15 (0.05 g/mmol ).[2]

  • Reaction Conditions : Heat the mixture under solvent-free (neat) conditions at 88°C.[2]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Add ethyl acetate and stir.

  • Isolation : Filter the heterogeneous catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.

Data Presentation: Catalyst Screening for the Biginelli Reaction

The choice of catalyst significantly impacts reaction yield and time. The following table summarizes the performance of various catalysts under neat conditions.

Catalyst (mol%)Time (h)Yield (%)Reference
Fluoroboric Acid (10 mol%)195%[6]
HPA-Montmorillonite-KSF194%[4]
Silicotungstic Acid/Amberlyst-15298%[2]
No Catalyst (Thermal)391%[6]
Yb(OTf)₃ (Solvent-free)0.596%[5]
The Hantzsch Synthesis: Dihydropyridines and Thiazoles

The Hantzsch synthesis is a versatile MCR with two primary variants:

  • Dihydropyridine Synthesis : Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia source like ammonium acetate).[7][8]

  • Thiazole Synthesis : Condensation of an α-haloketone and a thioamide.[9][10][11]

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup : In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[12]

  • Solvent : Add 5 mL of methanol and a magnetic stir bar.[9]

  • Reaction Conditions : Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product is a soluble hydrobromide salt.[12]

  • Neutralization & Precipitation : Cool the reaction to room temperature. Pour the contents into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. This neutralizes the salt, causing the 2-amino-4-phenylthiazole product to precipitate.[9]

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water.[9][12] The crude product is often of high purity, with typical yields approaching 99%.[13]

Workflow: General Multicomponent Reaction (MCR)

MCR_Workflow cluster_reactants Starting Materials A Component A (e.g., Aldehyde) OnePot One-Pot Reaction (Single Vessel) + Catalyst/Heat A->OnePot B Component B (e.g., β-Ketoester) B->OnePot C Component C (e.g., Urea) C->OnePot Intermediate Key Intermediate (e.g., Iminium Ion) OnePot->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Reacts Product Complex Heterocycle Cyclization->Product Yields

Caption: A generalized workflow for a three-component reaction (MCR).

The Ugi Reaction: Accessing Peptide-like Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-acylamino amides by combining a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide.[14][15] This reaction is highly valued in drug discovery for its ability to rapidly create diverse libraries of peptide-like molecules.[16]

Experimental Protocol: General Ugi Reaction
  • Reaction Setup : Suspend paraformaldehyde (1.0 eq) in dry methanol. Add the amine component (e.g., benzyl amine, 1.2 eq) and stir for 2 hours at room temperature to form the imine in situ.[17]

  • Component Addition : To the suspension, add the carboxylic acid component (1.0 eq) and the isocyanide component (e.g., ethyl 2-isocyanoacetate, 1.0 eq).[17]

  • Reaction Conditions : Stir the resulting solution at room temperature. Reaction times can be long, often up to 5 days, and should be monitored by TLC.[17]

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the final dipeptoid product.

Synthesis Strategies for Key Heterocyclic Cores

Beyond MCRs, classical condensation and cyclization strategies remain fundamental for building specific heterocyclic rings from well-defined starting materials.

Pyrazoles from 1,3-Dicarbonyl Compounds

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most direct and common method for synthesizing the pyrazole core, a prevalent motif in pharmaceuticals.[18][19] The reaction, first described by Knorr, can sometimes yield a mixture of regioisomers depending on the substitution of the starting materials.[20]

Data Presentation: Microwave-Assisted vs. Conventional Pyrazole Synthesis

Green chemistry approaches, such as microwave irradiation, can dramatically improve reaction efficiency.

MethodCatalystSolventTimeYieldReference
Conventional HeatingNoneEthanol6-7 hoursGood[21]
Microwave Irradiation None Ethanol 10-15 min Good [21]
Conventional Heating--INVALID-LINK--Acetonitrile12 hours82%[19]
Microwave Irradiation --INVALID-LINK-- Acetonitrile 15 min 85% [18]
Benzofurans from Phenols

Phenolic compounds are versatile starting materials for the synthesis of benzofurans, another important scaffold in drug molecules.[22][23] A common and direct approach involves the reaction of a phenol with an α-haloketone.[24]

Experimental Protocol: TiCl₄-Promoted Benzofuran Synthesis
  • Reaction Setup : To a solution of a substituted phenol (e.g., 2-naphthol, 1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane), add the α-haloketone (e.g., 2-chloroacetone, 1.2 eq).[24]

  • Catalyst Addition : Cool the mixture in an ice bath and slowly add titanium tetrachloride (TiCl₄, 2.0 eq).

  • Reaction Conditions : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up : Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification : Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.[24]

Triazoles via "Click" Chemistry and Green Methods

The 1,2,3-triazole ring is often constructed using the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper-catalyzed version (CuAAC) is a cornerstone of "click chemistry." Microwave-assisted, solvent-free methods offer a green alternative to traditional heating.[25][26]

Experimental Protocol: Microwave-Assisted Triazole Synthesis
  • Reaction Setup : In a microwave-safe closed vessel, mix the alkyne (1.0 eq) and the organic azide (1.0 eq).[26]

  • Catalyst and Solvent : For CuAAC, add a catalytic amount of CuI. The reaction can be run in a solvent mixture like DMF:H₂O or, in some cases, entirely solvent-free.[25][26]

  • Reaction Conditions : Expose the mixture to microwave irradiation (e.g., 180 W) for a short duration (e.g., 10-15 minutes).[26]

  • Work-up : After cooling, pour the reaction mixture into crushed ice to precipitate the product.

  • Isolation and Purification : Filter the solid, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.[26]

Workflow: Green Synthesis (Microwave vs. Conventional)

Green_Synthesis cluster_conv Conventional Heating cluster_mw Microwave-Assisted Synthesis Start Starting Materials (e.g., Alkyne + Azide) Conv_Setup Reaction Setup: Round-bottom flask, Organic Solvent Start->Conv_Setup MW_Setup Reaction Setup: Sealed MW vessel, Solvent-free or Green Solvent Start->MW_Setup Conv_Heat Heating: Oil Bath (Reflux) Time: 6-27 hours Conv_Setup->Conv_Heat Conv_Workup Work-up: Often requires extraction, Generates solvent waste Conv_Heat->Conv_Workup Product Final Heterocyclic Product Conv_Workup->Product MW_Heat Heating: Microwave Irradiation Time: 2-30 minutes MW_Setup->MW_Heat MW_Workup Work-up: Often simple precipitation & filtration MW_Heat->MW_Workup MW_Workup->Product

Caption: Comparison of conventional and microwave-assisted green synthesis workflows.

References

6-Chloro-2,3-dihydrobenzo[b]dioxine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties of 6-Chloro-2,3-dihydrobenzo[b]dioxine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's molecular characteristics and provides a conceptual framework for its synthesis and analysis.

Molecular and Physicochemical Properties

6-Chloro-2,3-dihydrobenzo[b]dioxine, a halogenated heterocyclic compound, serves as a valuable intermediate in organic synthesis. A comprehensive summary of its key molecular and physical data is presented below.

PropertyValueSource
Molecular Formula C8H7ClO2[1][2][3]
Molecular Weight 170.59 g/mol [1][2]
CAS Number 57744-68-0[1][2][3][4]

Conceptual Synthesis and Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization start Starting Materials: 4-Chlorocatechol & 1,2-Dichloroethane reaction Williamson Ether Synthesis start->reaction product Crude Product reaction->product workup Aqueous Work-up & Extraction purification Purification: Recrystallization or Chromatography workup->purification final_product Pure 6-Chloro-2,3-dihydrobenzo[b]dioxine purification->final_product product->workup nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (MS) final_product->ms ir Infrared Spectroscopy (IR) final_product->ir purity Purity Assessment: HPLC or GC final_product->purity final_confirmation Structural Confirmation & Purity Data nmr->final_confirmation ms->final_confirmation ir->final_confirmation purity->final_confirmation

Caption: Conceptual workflow for the synthesis and characterization of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine are proprietary to the manufacturers and not publicly available. However, a general approach to its synthesis would likely involve a Williamson ether synthesis, a common method for forming ethers. This would typically entail the reaction of a substituted catechol with a dihaloalkane in the presence of a base.

General Synthesis Protocol Outline:

  • Reaction Setup: 4-chlorocatechol would be dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO) along with a base (e.g., K2CO3, NaH) to deprotonate the hydroxyl groups.

  • Alkylation: 1,2-dichloroethane would be added to the reaction mixture, which would then be heated to facilitate the nucleophilic substitution and ring closure to form the dioxine ring.

  • Work-up: Upon completion, the reaction mixture would be cooled, and an aqueous work-up would be performed to remove inorganic salts and the solvent. The crude product would be extracted into an organic solvent.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield the pure 6-Chloro-2,3-dihydrobenzo[b]dioxine.

General Analytical Characterization Protocol Outline:

The identity and purity of the synthesized 6-Chloro-2,3-dihydrobenzo[b]dioxine would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the C-O-C ether linkages and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques would be utilized to assess the purity of the final compound.

References

The Benzodioxine Scaffold: A Versatile Core in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxine moiety, a heterocyclic scaffold found in both natural products and synthetic compounds, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage in various biological interactions have led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with benzodioxine-containing molecules, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies for key biological assays are provided, alongside visualizations of critical signaling pathways to support further research and development in this promising area.

Anticancer Activities of Benzodioxine Scaffolds

Benzodioxine derivatives have demonstrated notable efficacy against a range of cancer cell lines, operating through various mechanisms of action. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for tumor growth and metastasis.

Inhibition of Key Kinases

Several benzodioxine-based compounds exert their anticancer effects by targeting crucial kinases involved in cancer cell proliferation and survival.

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell adhesion, migration, and survival.[1] Certain 1,3,4-thiadiazole derivatives incorporating a 1,4-benzodioxine scaffold have been identified as potent FAK inhibitors, highlighting the importance of the benzodioxine moiety for this activity.

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer.[2] A series of 1,4-benzodioxane-hydrazone derivatives have been synthesized and evaluated as potential mTOR inhibitors for the treatment of skin cancer.[3]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many anticancer agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Benzodioxine derivatives have been shown to effectively trigger this process.

  • One study on 1,4-benzodioxane-hydrazone derivatives revealed that the lead compound induced apoptosis and caused S-phase arrest in melanoma cells.[3]

  • Carboxamide-containing benzodioxole derivatives have also been shown to induce G2/M phase arrest in liver cancer cells, a mechanism comparable to that of the established chemotherapeutic drug doxorubicin.[4][5]

Table 1: Anticancer Activity of Selected Benzodioxine Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Proposed Mechanism of ActionReference(s)
1,3,4-Thiadiazole-benzodioxine hybridsMCF-7 (Breast), HT29 (Colon)IC50 = 5.68 µg/mL (MCF-7)FAK Inhibition[6]
1,4-Benzodioxane-hydrazone derivativesMDA-MB-435, M14, SK-MEL-2, UACC-62 (Melanoma)GI50 = 0.20 - 0.57 µMmTOR Inhibition, Apoptosis Induction, S-phase Arrest[3]
Benzodioxolane derivatives (Piperine-derived)HeLa (Cervical), MDA-MB-231 (Breast)4-fold and 10-fold more potent than piperine, respectivelyInhibition of clonogenicity, migration, and adhesion; Angiogenesis inhibition
Carboxamide-benzodioxole derivativesHep3B (Liver)IC50 < 3.94 mM; Reduced α-fetoprotein secretionG2/M Phase Arrest[4][5]
1,3,4-Oxadiazole-benzodioxan derivativesHepG2 (Liver), HeLa (Cervical), SW1116 (Colon), BGC823 (Gastric)Broad-spectrum activity with IC50 values 55% lower than 5-FluorouracilTelomerase Inhibition[6]

Key Signaling Pathways in Benzodioxine Anticancer Activity

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by benzodioxine derivatives.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK ECM Binding Src Src FAK->Src Y397 Autophosphorylation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Src->FAK Y576/Y577 Phosphorylation Akt Akt PI3K->Akt p53_degradation p53 Degradation Akt->p53_degradation Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression ERK->Gene_Expression Benzodioxine Benzodioxine-Thiadiazole Derivative Benzodioxine->FAK Inhibition

Caption: FAK Signaling Pathway Inhibition.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis relieves inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzodioxine Benzodioxine-Hydrazone Derivative Benzodioxine->mTORC1 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: mTOR Signaling Pathway Inhibition.

Antimicrobial Activities of Benzodioxine Scaffolds

The benzodioxine scaffold is also a key component in the development of novel antimicrobial agents, particularly in an era of growing antibiotic resistance. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Inhibition of Bacterial Cell Division

A promising strategy in antibacterial drug development is the targeting of essential bacterial processes that are absent in eukaryotes.

  • FtsZ Inhibition: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial prokaryotic protein involved in bacterial cell division.[2] It assembles into a "Z-ring" at the division site, making it an attractive target for new antibiotics.[7][8] Benzodioxane-benzamide derivatives have been developed as FtsZ inhibitors, demonstrating promising antibacterial activity against multidrug-resistant Staphylococcus aureus and even some Gram-negative bacteria.[2][9]

Other Antimicrobial Mechanisms
  • FabH Inhibition: Some 1,4-benzodioxane derivatives have been reported as inhibitors of FabH, an enzyme essential for fatty acid biosynthesis in bacteria.[10]

  • CrtN Inhibition: The diapophytoene desaturase (CrtN), involved in the biosynthesis of the golden pigment staphyloxanthin in S. aureus, has been targeted by 1,4-benzodioxan-derived compounds.[10]

Table 2: Antimicrobial Activity of Selected Benzodioxine Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC/IC50)Proposed Mechanism of ActionReference(s)
Benzodioxane-BenzamidesMultidrug-resistant S. aureus, E. coli (mutated strains)Low MICs reportedFtsZ Inhibition[2][9]
1,4-Benzodioxane-5-carboxylic acid hydrazoneE. coli, P. aeruginosa, S. aureus, B. subtilisMIC = 1.5 - 6 µg/mLFabH Inhibition (IC50 = 3.5 µM for E. coli FabH)[10]
1,4-Benzodioxane-1,3,4-oxadiazole derivativesS. aureus, E. coli, B. subtilis, A. niger, A. flavus, C. albicansComparable or better than reference drugs (norfloxacin, chloramphenicol, fluconazole)Not specified[8][11]
1-(1,4-Benzodioxane-2-carbonyl)piperazine derivativesB. subtilis, S. aureus, X. campestris, E. coliSignificant activity reported for some derivativesNot specified[12][13]

Key Mechanism in Benzodioxine Antimicrobial Activity

The inhibition of bacterial cell division via FtsZ is a key mechanism for several benzodioxine derivatives. The following diagram illustrates this process.

FtsZ_Inhibition_Workflow cluster_process Bacterial Cell Division FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ_Monomers->Z_Ring GTP Hydrolysis GTP GTP GTP->FtsZ_Monomers Divisome Divisome Assembly Z_Ring->Divisome Bacterial_Lysis Filamentation & Bacterial Lysis Cell_Division Cell Division Divisome->Cell_Division Benzodioxine Benzodioxine-Benzamide Derivative Benzodioxine->Z_Ring Inhibition Benzodioxine->Bacterial_Lysis

Caption: FtsZ Inhibition and Bacterial Cell Lysis.

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, the benzodioxine scaffold has been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory Activity: Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase (COX) enzymes, showing higher anti-inflammatory activity in vivo than ibuprofen in some cases.[10]

  • Antiviral Activity: While less explored, some early studies have investigated benzodioxanes for antiviral chemotherapy.[1] The broad biological activity of this scaffold suggests potential for further development in this area.

  • Neuroprotective and CNS Activity: Natural and synthetic benzodioxanes have shown neurotrophic properties.[10] Additionally, derivatives have been developed as 5-HT1A receptor agonists and D2 receptor antagonists for potential use in treating schizophrenia and anxiety.[10]

  • Hepatoprotective Effects: Inspired by the natural flavonolignan silybin, synthetic benzodioxane derivatives have been developed that show protective activity against CCl4-induced hepatotoxicity in rats.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzodioxine derivatives.

Protocol 1: Cell Viability (MTT) Assay

This protocol details the procedure for evaluating the cytotoxic effects of benzodioxine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzodioxine test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the benzodioxine compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).[14]

  • MTT Addition and Incubation:

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with benzodioxine derivatives using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the benzodioxine compound (including a vehicle control) for the desired time (e.g., 48 hours).[14]

  • Cell Harvesting:

    • Harvest both floating and adherent cells by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[14]

    • Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and quadrants.

    • Data interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of benzodioxine derivatives against bacterial strains.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • Bacterial strain(s) of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzodioxine test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, suspend 3-4 colonies in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Compound Dilution:

    • Prepare a stock solution of the benzodioxine compound.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in broth. Typically, 100 µL of broth is added to all wells, then 100 µL of the stock solution is added to the first column and serially diluted across the plate.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.[3] The final volume in each well will be 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.

This guide highlights the significant and diverse biological potential of the benzodioxine scaffold. The provided data, pathway diagrams, and detailed protocols serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this versatile chemical core.

References

Identifying Impurities in Commercial 6-Chloro-2,3-dihydrobenzo[b]dioxine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities in commercial 6-Chloro-2,3-dihydrobenzo[b]dioxine, a key intermediate in various pharmaceutical syntheses. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the probable synthetic origin of the target molecule, details potential process-related impurities, and provides exemplary analytical methodologies for their identification and quantification.

Synthetic Pathway and Potential Impurities

While specific commercial synthesis routes are often proprietary, the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine most likely proceeds via a Williamson ether synthesis. This reaction involves the condensation of 4-chlorocatechol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.

This synthetic route can introduce several classes of impurities, including unreacted starting materials, byproducts from side reactions, and isomeric impurities.

Table 1: Potential Impurities in Commercial 6-Chloro-2,3-dihydrobenzo[b]dioxine
Impurity ClassPotential Compound NameChemical StructureProbable Origin
Starting Materials 4-ChlorocatecholUnreacted starting material.
1,2-DichloroethaneClCH₂CH₂ClUnreacted starting material/reagent.
Isomeric Impurities 5-Chloro-2,3-dihydrobenzo[b]dioxinePresence of 3-chlorocatechol in the 4-chlorocatechol starting material.
Process-Related Byproducts 2,3-Dihydrobenzo[b]dioxinePresence of unchlorinated catechol in the starting material.
Dichloro-2,3-dihydrobenzo[b]dioxine (isomers)Presence of dichlorinated catechols in the starting material.
Ethylene glycol bis(2-hydroxy-4-chlorophenyl) etherIncomplete cyclization or reaction of two catechol molecules with one dihaloethane molecule.
Polymeric byproducts-(C₈H₆ClO₂)-nPolymerization of reactants or intermediates.
Solvent-Related Impurities Residual solvents (e.g., Toluene, DMF, Acetonitrile)-Solvents used in the reaction or purification steps.

Experimental Protocols for Impurity Identification

A multi-faceted analytical approach is necessary for the comprehensive identification and quantification of potential impurities in 6-Chloro-2,3-dihydrobenzo[b]dioxine. This typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 6-Chloro-2,3-dihydrobenzo[b]dioxine sample.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

GC-MS Parameters (Illustrative Example):

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL (splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range40-450 amu
Scan ModeFull Scan
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC coupled with a UV detector is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 6-Chloro-2,3-dihydrobenzo[b]dioxine sample.

  • Dissolve the sample in the mobile phase or a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 0.5 mg/mL.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Parameters (Illustrative Example):

ParameterSetting
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of the main component and the definitive identification of unknown impurities, especially when isolated.

Sample Preparation:

  • Dissolve 5-10 mg of the sample or isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled acquisition.

  • 2D NMR (COSY, HSQC, HMBC): To be performed on isolated impurities or when significant unknown peaks are present in the mixture to establish connectivity.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like 6-Chloro-2,3-dihydrobenzo[b]dioxine.

impurity_workflow sample Commercial Batch of 6-Chloro-2,3-dihydrobenzo[b]dioxine prep Sample Preparation (Dissolution, Filtration) sample->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms purity Purity Assessment and Quantification of Known Impurities hplc->purity detect_unknown Detection of Unknown Impurities hplc->detect_unknown gcms->purity gcms->detect_unknown report Final Impurity Profile Report purity->report isolate Isolation of Unknowns (Prep-HPLC or Column Chromatography) detect_unknown->isolate If impurity > threshold nmr Structural Elucidation (NMR, HRMS) isolate->nmr characterize Characterization and Identification of Impurity nmr->characterize characterize->report

Methodological & Application

Application Notes and Protocols: Synthesis of Novel PARP1 Inhibitors from 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP1 inhibitors for cancer treatment.[1][2][3]

The 2,3-dihydrobenzo[b][1][4]dioxine scaffold has been identified as a promising starting point for the development of novel PARP1 inhibitors.[2][3] This document provides detailed protocols for the synthesis of PARP1 inhibitors derived from 6-Chloro-2,3-dihydrobenzo[b]dioxine, along with methods for evaluating their inhibitory activity.

Data Presentation

The following table summarizes the in vitro PARP1 inhibitory activity of key compounds derived from the 2,3-dihydrobenzo[b][1][4]dioxine scaffold.

Compound IDStructurePARP1 IC50 (µM)
1 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide5.8[2][3]
2 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide0.082[2][3]
3 A phthalazinone-based inhibitor0.88[2][3]
4 A structurally related benzodioxine derivative12[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide (Compound 1)

This protocol outlines the synthesis of the lead compound, 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide, starting from a suitable precursor.

Materials:

  • Methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate

  • Ammonia solution (7N in Methanol)

  • High-pressure steel vessel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Amidation:

    • In a high-pressure steel vessel, dissolve methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.

    • Seal the vessel and heat to 80°C for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of 0-10% methanol in dichloromethane.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide as a solid.

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PARP1. This assay measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA

  • 96-well white opaque plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with chemiluminescence detection capability

  • Test compounds and positive control (e.g., Olaparib)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well white opaque plate with histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzymatic Reaction:

    • Prepare serial dilutions of the test compounds and a positive control in the assay buffer.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Prepare a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Signaling Pathway: PARP1 in Base Excision Repair

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation and Recruitment cluster_2 DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repaired_DNA Repaired DNA LIG3->Repaired_DNA seals nick POLB->Repaired_DNA fills gap

Caption: PARP1 activation and recruitment of repair proteins in the Base Excision Repair pathway.

Experimental Workflow: Synthesis of PARP1 Inhibitors

Synthesis_Workflow Start 6-Chloro-2,3-dihydrobenzo[b]dioxine Step1 Functionalization (e.g., Carboxylation) Start->Step1 Step2 Amidation Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product 2,3-dihydrobenzo[b][1,4]dioxine -5-carboxamide Derivatives Step3->Product

Caption: General synthetic workflow for producing 2,3-dihydrobenzo[b][1][4]dioxine-based PARP1 inhibitors.

Logical Relationship: PARP1 Inhibition and Synthetic Lethality

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB_Normal Single-Strand Break PARP1_Normal PARP1 (Active) SSB_Normal->PARP1_Normal activates BER_Normal Base Excision Repair PARP1_Normal->BER_Normal initiates Viability_Normal Cell Survival BER_Normal->Viability_Normal leads to SSB_Cancer Single-Strand Break PARP1_Inhibited PARP1 (Inhibited) SSB_Cancer->PARP1_Inhibited not repaired by DSB Double-Strand Break (at replication fork) PARP1_Inhibited->DSB leads to HR_Deficient Homologous Recombination (Deficient) DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in

Caption: The principle of synthetic lethality induced by PARP1 inhibition in BRCA-deficient cancer cells.

References

The Versatile Role of 6-Chloro-2,3-dihydrobenzo[b]dioxine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 6-Chloro-2,3-dihydrobenzo[b]dioxine has emerged as a significant organic building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structure, featuring a chlorinated aromatic ring fused to a dioxine moiety, provides a versatile scaffold for the synthesis of a wide array of complex and biologically active molecules. This application note explores the utility of this compound, focusing on its role in the synthesis of pharmaceutical agents and outlining key experimental protocols for its derivatization.

Application Notes

6-Chloro-2,3-dihydrobenzo[b]dioxine serves as a key starting material in multi-step syntheses, leveraging the reactivity of the chloro-substituent for carbon-carbon and carbon-heteroatom bond formation. The electron-rich benzodioxine ring system is a common feature in a variety of biologically active compounds, and the chloro- a tom at the 6-position provides a convenient handle for introducing further molecular complexity.

One of the primary applications of this building block is in the synthesis of selective estrogen receptor modulators (SERMs), which are crucial in the treatment of hormone-dependent cancers and osteoporosis. The benzodioxine core can mimic the phenolic portion of estradiol, allowing for effective binding to the estrogen receptor. The chloro-substituent can be utilized in cross-coupling reactions to introduce larger, more complex side chains that modulate the pharmacological activity of the final compound.

Furthermore, derivatives of 6-Chloro-2,3-dihydrobenzo[b]dioxine have shown potential as inhibitors of enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1), which are implicated in DNA repair and are significant targets in cancer therapy.[1][2] The benzodioxine scaffold can be elaborated to fit into the active site of these enzymes, and the initial chloro- a tom provides a strategic point for synthetic elaboration.

Key Reactions and Experimental Protocols

The chloro-substituent on the aromatic ring of 6-Chloro-2,3-dihydrobenzo[b]dioxine is amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new bonds with a high degree of control and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide range of primary and secondary amines at the 6-position of the benzodioxine ring, a key step in the synthesis of many pharmaceutically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with 6-Chloro-2,3-dihydrobenzo[b]dioxine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.04 mmol), and a base, typically sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is stirred at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl benzodioxine derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many drug molecules. 6-Chloro-2,3-dihydrobenzo[b]dioxine can be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of 6-Chloro-2,3-dihydrobenzo[b]dioxine (1.0 mmol), a boronic acid or ester (1.5 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), in a suitable solvent system such as a mixture of toluene and water, an aqueous solution of a base like potassium carbonate (2.0 M, 2.0 mmol) is added. The reaction mixture is purged with an inert gas and heated to reflux (typically 90-100 °C) with vigorous stirring for a specified period (e.g., 12-24 hours), with the progress being monitored by TLC or GC-MS. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield the 6-substituted benzodioxine product.

Quantitative Data

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10075-95
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11080-98
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄DME8590-99

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the functionalization of 6-Chloro-2,3-dihydrobenzo[b]dioxine using the described cross-coupling methodologies.

G start 6-Chloro-2,3-dihydrobenzo[b]dioxine reagents1 Amine (R₂NH) Pd Catalyst Ligand, Base product1 6-Amino-2,3-dihydrobenzo[b]dioxine Derivative reagents1->product1 Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

G start 6-Chloro-2,3-dihydrobenzo[b]dioxine reagents2 Boronic Acid/Ester (RB(OH)₂) Pd Catalyst, Base product2 6-Aryl/Alkyl-2,3-dihydrobenzo[b]dioxine Derivative reagents2->product2 Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Conclusion

6-Chloro-2,3-dihydrobenzo[b]dioxine is a valuable and versatile building block in organic synthesis, particularly for the construction of molecules with potential therapeutic applications. Its utility is primarily derived from the ability to undergo a range of reliable and high-yielding cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. The protocols and data presented herein provide a foundational guide for researchers looking to employ this compound in their synthetic endeavors. Further exploration of its reactivity is expected to uncover new applications and lead to the discovery of novel bioactive compounds.

References

Application Notes and Protocol for the Friedel-Crafts Acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution. This reaction is of significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of aryl ketones. These ketones serve as key intermediates in the synthesis of a wide array of biologically active molecules and drug candidates.

This document provides a detailed protocol for the Friedel-Crafts acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine. The presence of both a deactivating, ortho, para-directing chloro group and an activating, ortho, para-directing dioxin moiety makes the regiochemical outcome of this reaction a point of critical consideration. The ether oxygens of the dioxin ring are strong activating groups and are expected to direct the incoming electrophile primarily to the positions ortho to them. Consequently, the acylation is predicted to occur predominantly at the C-7 position.

Principle of the Reaction

The Friedel-Crafts acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine involves the reaction of the substrate with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the benzodioxine derivative. Subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product. Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, thus preventing polysubstitution.[1]

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of analogous aromatic ethers and specifically adapted from the successful acylation of the parent 2,3-dihydrobenzo[b]dioxine.

Materials:

  • 6-Chloro-2,3-dihydrobenzo[b]dioxine

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to a flame-dried round-bottom flask containing anhydrous carbon disulfide or dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: To the stirred suspension, add 6-Chloro-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) dissolved in the same anhydrous solvent. Subsequently, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If carbon disulfide was used, it will form the lower layer. If dichloromethane was used, it will also typically be the lower layer. Separate the organic layer. Extract the aqueous layer with two additional portions of the solvent.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the pure 7-acetyl-6-chloro-2,3-dihydrobenzo[b]dioxine.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of 2,3-dihydrobenzo[b]dioxine and predicted data for the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

SubstrateAcylating AgentCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference/Note
2,3-Dihydrobenzo[b]dioxineAcetyl ChlorideAlCl₃CS₂Reflux16-Acetyl-2,3-dihydrobenzo[b]dioxine75Experimental
6-Chloro-2,3-dihydrobenzo[b]dioxineAcetyl ChlorideAlCl₃CS₂ or CH₂Cl₂0 - RT2-47-Acetyl-6-chloro-2,3-dihydrobenzo[b]dioxinePredicted: 60-70Predicted

Note: The yield for the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine is a predicted value based on analogous reactions. The presence of the deactivating chloro group may lead to a slightly lower yield compared to the unsubstituted parent compound.

Mandatory Visualizations

Diagram of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Prepare suspension of AlCl3 in anhydrous solvent at 0-5 °C start->setup add_substrate Add 6-Chloro-2,3- dihydrobenzo[b]dioxine setup->add_substrate add_acyl_chloride Add Acetyl Chloride dropwise add_substrate->add_acyl_chloride react Stir at 0-5 °C, then warm to RT for 2-4h add_acyl_chloride->react quench Quench with ice/HCl react->quench extract Extract with solvent quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the Friedel-Crafts acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Signaling Pathway of the Reaction Mechanism

Friedel_Crafts_Mechanism cluster_electrophile_formation Electrophile Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution acyl_chloride Acetyl Chloride (CH3COCl) acylium_ion Acylium Ion [CH3C=O]+ + AlCl4- acyl_chloride->acylium_ion Coordination & Cleavage lewis_acid Lewis Acid (AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex substrate 6-Chloro-2,3-dihydro- benzo[b]dioxine substrate->sigma_complex Nucleophilic Attack product 7-Acetyl-6-chloro-2,3-dihydro- benzo[b]dioxine sigma_complex->product Deprotonation & Aromatization catalyst_regeneration Catalyst Regeneration (AlCl3 + HCl) product->catalyst_regeneration

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for the Synthesis of JNJ-26489112

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of the anticonvulsant drug candidate JNJ-26489112, chemically known as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide. The synthesis originates from a chlorobenzodioxine precursor and involves the formation of a key amine intermediate followed by a sulfamoylation reaction.

Overview of the Synthetic Strategy

The synthesis of JNJ-26489112 is a multi-step process that begins with a chlorobenzodioxine-based starting material. The core of the strategy involves the stereospecific introduction of an aminomethyl group at the C2 position of the benzodioxin ring, followed by the formation of the terminal sulfamide moiety.

G A Chlorobenzodioxine Precursor B (S)-(6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine A->B  Multi-step synthesis   C JNJ-26489112 B->C  Sulfamoylation  

Caption: High-level synthetic workflow for JNJ-26489112.

Experimental Protocols

The following protocols describe a potential synthetic route for JNJ-26489112.

Protocol 1: Synthesis of the Intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine

This protocol outlines the preparation of the key amine intermediate.

Step 1: Synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

  • To a solution of (S)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

Step 2: Synthesis of (S)-2-(azidomethyl)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxane

  • Dissolve the crude (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (2.0 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude azide.

Step 3: Synthesis of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine

  • Dissolve the crude (S)-2-(azidomethyl)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxane in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine intermediate.

Protocol 2: Synthesis of JNJ-26489112
  • To a solution of sulfamoyl chloride (1.1 eq) in anhydrous acetonitrile at 0 °C, add a solution of (S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine (1.0 eq) and triethylamine (2.0 eq) in acetonitrile dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford JNJ-26489112.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of JNJ-26489112.

StepStarting MaterialReagentsProductYield (%)Purity (HPLC, %)
1(S)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxylic acidBH₃·SMe₂(S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol90-95>95
2(S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol1. MsCl, Et₃N; 2. NaN₃(S)-2-(azidomethyl)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxane85-90>95
3(S)-2-(azidomethyl)-6-chloro-2,3-dihydrobenzo[b][1][2]dioxaneH₂, Pd/C(S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamine90-98>98
4(S)-(6-chloro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanamineSulfamoyl chloride, Et₃NJNJ-2648911270-80>99

Visualization of the Synthetic Pathway

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Carboxylic Acid B Alcohol A->B  Reduction   C Mesylate B->C  Mesylation   D Azide C->D  Azide Substitution   E Amine Intermediate D->E  Reduction   F JNJ-26489112 E->F  Sulfamoylation  

Caption: Detailed synthetic pathway for JNJ-26489112.

Signaling Pathways

The precise molecular mechanism of action of JNJ-26489112 has not been fully elucidated. Therefore, a diagram of its signaling pathway is not yet available.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization.

References

Application Notes and Protocols for the Synthesis of Broad-Spectrum Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel broad-spectrum anticonvulsant agents. The content is designed to guide researchers in medicinal chemistry, pharmacology, and drug development through the process of identifying, synthesizing, and characterizing promising new chemical entities for the treatment of epilepsy.

Introduction to Broad-Spectrum Anticonvulsants

Epilepsy is a complex neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutics. Broad-spectrum anticonvulsants, effective against a wide range of seizure types, are of particular interest as they offer the potential for wider clinical utility. The development of such agents often involves targeting multiple mechanisms of action, including the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABAergic inhibition, and reduction of glutamatergic excitation.

This document focuses on two promising classes of compounds that have shown significant broad-spectrum anticonvulsant activity in preclinical studies: sulfamide derivatives and pyrrolidine-2,5-dione derivatives . We will provide detailed synthetic protocols, in vivo screening methodologies, and a summary of quantitative data for representative compounds.

Data Presentation: Quantitative Anticonvulsant Activity

The following tables summarize the anticonvulsant activity and neurotoxicity of representative novel broad-spectrum anticonvulsants from the sulfamide and pyrrolidine-2,5-dione classes, as evaluated in standard preclinical models in mice.

Table 1: Anticonvulsant Activity of Novel Sulfamide Derivatives

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6 Hz (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
JNJ-26489112 123 (i.p.)>100 (i.p.)Not Reported>300 (i.p.)>2.4 (MES)
PhCH₂NHSO₂NH₂440 (i.p.)Not ReportedNot ReportedNot ReportedNot Reported

Data for JNJ-26489112 and PhCH₂NHSO₂NH₂ are sourced from preclinical studies.[1] It is important to note that testing conditions and routes of administration may vary between studies.

Table 2: Anticonvulsant Activity of Novel Pyrrolidine-2,5-dione Derivatives

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg, Rotarod)Protective Index (PI = TD₅₀/ED₅₀)
Compound 4 *62.14>10075.59>300>4.8 (MES)
Compound 30 45.6Not Reported39.5162.43.6 (MES)
Compound 12 16.13134.0Not ReportedNot ReportedNot Reported
Compound 23 46.07128.8Not ReportedNot ReportedNot Reported
Valproic Acid 252.7130.6130.6--
Ethosuximide Inactive221.7221.7--

*Compound 4 is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride.[2] Data for other compounds and reference drugs are compiled from various preclinical studies.[3][4]

Experimental Protocols

Synthesis of Novel Broad-Spectrum Anticonvulsants

Protocol 1: General Synthesis of N-Substituted 3-Aryl-pyrrolidine-2,5-dione Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted 3-aryl-pyrrolidine-2,5-dione derivatives, a class of compounds that has demonstrated significant anticonvulsant activity.

Step 1: Synthesis of 3-Aryl-pyrrolidine-2,5-dione

  • To a solution of an appropriate aryl-succinic acid (1 equivalent) in acetic anhydride (5-10 volumes), add a catalytic amount of a suitable base (e.g., sodium acetate).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 3-aryl-pyrrolidine-2,5-dione.

Step 2: N-Alkylation of 3-Aryl-pyrrolidine-2,5-dione

  • To a solution of the 3-aryl-pyrrolidine-2,5-dione (1 equivalent) in a suitable aprotic solvent (e.g., dry N,N-dimethylformamide), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an aminoalkyl chloride hydrochloride, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aryl-pyrrolidine-2,5-dione derivative.

Example: Synthesis of 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4)

  • Step 1: 2-(3-methylthiophen-2-yl)succinic acid is condensed with 1-(3-aminopropyl)morpholine.

  • Step 2: The resulting intermediate is cyclized to form the pyrrolidine-2,5-dione ring.

  • Step 3: The final compound is isolated as a hydrochloride salt.[2]

Protocol 2: General Synthesis of N-((Hetero)arylmethyl)sulfamide Derivatives

This protocol describes a general method for the synthesis of N-((hetero)arylmethyl)sulfamide derivatives, exemplified by the structure of JNJ-26489112.

Step 1: Preparation of the Aminomethyl Intermediate

  • Reduce the corresponding (hetero)aryl carboxaldehyde or nitrile to the aminomethyl derivative using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).

Step 2: Sulfamoylation

  • To a solution of the aminomethyl intermediate (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add sulfamoyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-((hetero)arylmethyl)sulfamide.

In Vivo Evaluation of Anticonvulsant Activity

The following protocols are standard preclinical models used to assess the broad-spectrum anticonvulsant potential of novel compounds.

Protocol 3: Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[5][6]

  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure: a. Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). b. At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal. c. Place the corneal electrodes on the eyes. d. Deliver an electrical stimulus (Mice: 50 mA, 60 Hz for 0.2 s; Rats: 150 mA, 60 Hz for 0.2 s).[5][7] e. Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension phase is considered protection.[8]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.[5]

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.[9]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure: a. Administer the test compound or vehicle control. b. After the appropriate pre-treatment time (typically 30-60 minutes), inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).[10] c. Immediately place the animal in an individual observation chamber. d. Observe the animal for 30 minutes for the presence of seizures.

  • Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the endpoint seizure.

Protocol 5: 6-Hertz (6 Hz) Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.[11][12]

  • Animals: Male CF-1 mice.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure: a. Administer the test compound or vehicle control. b. At the time of peak effect, apply a topical anesthetic to the corneas. c. Deliver a low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms rectangular pulse for 3 s).[11][13] d. Observe the animal for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[13]

  • Endpoint: The absence of seizure activity is considered protection.

  • Data Analysis: Calculate the ED₅₀ for protection against 6 Hz-induced seizures.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Broad-spectrum anticonvulsants often achieve their efficacy by modulating multiple neuronal targets. The diagram below illustrates the key signaling pathways involved in seizure generation and the putative mechanisms of action of the discussed compound classes.

Anticonvulsant Mechanisms cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Ca2+ Influx Glutamate Glutamate Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Postsynaptic Postsynaptic NMDA_Receptor->Postsynaptic Excitation AMPA_Receptor->Postsynaptic Excitation GABA_Receptor GABA-A Receptor GABA_Receptor->Postsynaptic Inhibition Sulfamides Sulfamide Derivatives Sulfamides->Na_Channel Inhibits Sulfamides->Ca_Channel Inhibits Pyrrolidinediones Pyrrolidine-2,5-dione Derivatives Pyrrolidinediones->Na_Channel Inhibits Pyrrolidinediones->Ca_Channel Inhibits Pyrrolidinediones->GABA_Receptor Modulates

Caption: Mechanisms of action of broad-spectrum anticonvulsants.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the logical workflow for the preclinical screening of novel anticonvulsant compounds, from synthesis to in vivo evaluation.

Anticonvulsant Screening Workflow Start Compound Design & Synthesis Purification Purification & Characterization Start->Purification Primary_Screening Primary In Vivo Screening (MES, scPTZ, 6 Hz) Purification->Primary_Screening Quantitative_Screening Quantitative Screening (ED₅₀ Determination) Primary_Screening->Quantitative_Screening Active Compounds Neurotoxicity Neurotoxicity Assessment (Rotarod - TD₅₀) Quantitative_Screening->Neurotoxicity PI_Calculation Protective Index (PI) Calculation Neurotoxicity->PI_Calculation Mechanism_Studies Mechanism of Action Studies (In Vitro Assays) PI_Calculation->Mechanism_Studies Promising PI Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Preclinical screening workflow for novel anticonvulsants.

References

Topic: Derivatization of 6-Chloro-2,3-dihydrobenzo[b]dioxine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide

This document provides detailed application notes and protocols for the derivatization of 6-Chloro-2,3-dihydrobenzo[b]dioxine, a key scaffold for developing novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals.

Introduction and Application Scope

6-Chloro-2,3-dihydrobenzo[b]dioxine is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of compounds with a range of biological activities. Derivatives have shown potential as anticancer, antimicrobial, and PARP1 inhibitors.[1][2][3] The strategic introduction of various functional groups onto the benzodioxine core can modulate the molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Derivatization Strategies and Key Intermediates

The derivatization of 6-Chloro-2,3-dihydrobenzo[b]dioxine typically proceeds through electrophilic aromatic substitution to install functional groups that can be further elaborated. Key strategies involve nitration followed by reduction to an amine, or formylation to introduce a reactive aldehyde. These key intermediates open pathways to a diverse library of amides, sulfonamides, Schiff bases, and more complex heterocyclic systems.

Derivatization_Pathways cluster_Intermediates Key Intermediates cluster_Final_Products Final Derivatives Start 6-Chloro-2,3-dihydro- benzo[b]dioxine Nitro Nitro Derivative Start->Nitro Nitration (HNO₃/H₂SO₄) Formyl Formyl Derivative Start->Formyl Formylation (Vilsmeier-Haack) Amino Amino Derivative Nitro->Amino Reduction (Fe/HCl or H₂/Pd-C) Amides Amides / Sulfonamides Amino->Amides Acylation / Sulfonylation Heterocycles Fused Heterocycles Amino->Heterocycles Cyclization SchiffBases Schiff Bases / Oximes Formyl->SchiffBases Condensation Formyl->Heterocycles Cyclocondensation Workflow_Diagram cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation Start Starting Material (6-Chloro-2,3-dihydrobenzo[b]dioxine) Reaction Chemical Derivatization (e.g., Nitration, Acylation) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Analysis (NMR, MS, HRMS) Purification->Characterization Screening In Vitro Screening (Enzyme/Cell-based Assays) Characterization->Screening Data Data Analysis (IC₅₀ / MIC Determination) Screening->Data SAR SAR Analysis & Lead Optimization Data->SAR SAR->Reaction Iterative Design Signaling_Pathway cluster_cell Cancer Cell (HR Deficient) SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits Trapped PARP1 Trapped on DNA PARP1->Trapped Binding Derivative Benzodioxine Derivative Derivative->PARP1 Inhibits Replication DNA Replication DSB DNA Double-Strand Break (DSB) Replication->DSB Stalled Fork Collapse Apoptosis Apoptosis / Cell Death DSB->Apoptosis Unrepaired Damage Leads To HR_Repair Homologous Recombination Repair (Defective) DSB->HR_Repair Attempted Repair

References

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-2,3-dihydrobenzo[b]dioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the high-throughput screening of 6-Chloro-2,3-dihydrobenzo[b]dioxine derivatives. This class of compounds holds potential for therapeutic development, and derivatives of the parent structure have been identified as inhibitors of enzymes such as Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[1][2] The protocols outlined below describe a comprehensive HTS workflow, from initial assay development to hit confirmation, tailored for the discovery of novel inhibitors from a library of 6-Chloro-2,3-dihydrobenzo[b]dioxine derivatives.

Data Presentation

The quantitative data generated during an HTS campaign is crucial for identifying potent and selective compounds. The following tables represent typical data formats for summarizing the results of a primary screen and subsequent dose-response analysis for hit compounds.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
CDD-0011078.5Yes
CDD-0021012.3No
CDD-0031092.1Yes
............
Positive Control198.2N/A
Negative ControlN/A0.1N/A

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill SlopeR² Value
CDD-0015.81.10.992
CDD-0030.880.90.998
............

Experimental Protocols

A successful HTS campaign is dependent on robust and reproducible experimental protocols. The following sections detail the methodologies for a biochemical assay designed to identify inhibitors of a target enzyme, such as PARP1.

Assay Development and Miniaturization

The initial phase of an HTS campaign involves developing a suitable assay and miniaturizing it for a high-throughput format (e.g., 384-well plates).[3]

  • Objective: To establish a reliable and sensitive assay to measure the activity of the target enzyme and its inhibition by test compounds.

  • Procedure:

    • Select an appropriate assay format. Common biochemical assays include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and homogeneous time-resolved fluorescence (HTRF).[4][5] For PARP1, a FRET-based assay can be employed to detect the product of the enzymatic reaction.

    • Optimize assay parameters, including enzyme and substrate concentrations, incubation times, and buffer conditions (e.g., pH, salt concentration).

    • Miniaturize the assay from a 96-well to a 384-well format, ensuring the assay performance remains robust.[3]

    • Validate the miniaturized assay using known inhibitors (positive controls) and vehicle (negative control, e.g., DMSO) to determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

Primary High-Throughput Screening

The primary screen involves testing a large library of 6-Chloro-2,3-dihydrobenzo[b]dioxine derivatives at a single concentration to identify initial "hits".

  • Materials:

    • 384-well assay plates

    • 6-Chloro-2,3-dihydrobenzo[b]dioxine derivative library (e.g., 10 mM in DMSO)

    • Target enzyme (e.g., recombinant human PARP1)

    • Substrate and co-factors (e.g., NAD+)

    • Assay buffer

    • Detection reagents (e.g., FRET donor and acceptor antibodies)

    • Positive and negative controls

  • Protocol:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control to the wells of the 384-well assay plates.[4]

    • Add the enzyme solution to all wells using a robotic liquid handler.

    • Incubate the plates for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[4]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.[4]

    • Incubate for a final period to allow for signal development (e.g., 60 minutes).[4]

    • Read the plates using a suitable plate reader.

Hit Confirmation and Dose-Response Analysis

Hits identified in the primary screen are subjected to further testing to confirm their activity and determine their potency.

  • Objective: To validate the inhibitory activity of the primary hits and calculate their IC50 values.

  • Procedure:

    • Re-test the primary hits in the same assay format to confirm their activity.

    • For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 10-point serial dilutions).

    • Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value for each confirmed hit using a non-linear regression analysis.

Visualizations

Signaling Pathway

G cluster_0 PARP1 Signaling Pathway in DNA Repair DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 6-Chloro-2,3-dihydrobenzo[b]dioxine Derivative (Inhibitor) Inhibitor->PARP1

Caption: PARP1 signaling pathway and the point of inhibition.

Experimental Workflow

G cluster_1 High-Throughput Screening Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Identification (>50% Inhibition) PrimaryScreen->HitSelection HitConfirm Hit Confirmation HitSelection->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SAR Structure-Activity Relationship Studies DoseResponse->SAR

Caption: A typical workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for the Development of Antibacterial Chalcones from 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one

Application Notes and Protocols for the Development of Antibacterial Chalcones from 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial chalcones derived from 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one. The protocols outlined below detail the chemical synthesis via the Claisen-Schmidt condensation, purification, and subsequent determination of antibacterial efficacy through standardized microdilution techniques.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and chalcone derivatives represent a promising class of compounds.

The starting material, 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one, provides a unique scaffold for the development of new chalcone analogues. By reacting this ketone with various substituted aromatic aldehydes, a library of chalcones can be synthesized and screened for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity of Chalcone Derivatives

The following tables summarize the in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), of various chalcone derivatives synthesized from 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Chalcone Derivatives

Compound IDSubstituent on Aromatic AldehydeBacillus subtilisStaphylococcus aureusEscherichia coliProteus vulgarisReference
1a 4-Fluoro125250500500[2]
1b 4-Chloro62.5125250250[2]
1c 2,4-Dichloro31.2562.5125125[2]
TFMBD-1 2,4,6-trifluoro-31.25-62.5[2]
DBTFP-1 4-(Trifluoromethyl)phenyl----[3]
DBTFP-2 4-(Trifluoromethoxy)phenyl----[3]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL of Chalcone Derivatives

Compound IDSubstituent on Aromatic AldehydeBacillus subtilisStaphylococcus aureusEscherichia coliProteus vulgarisReference
1a 4-Fluoro250500>500>500[2]
1b 4-Chloro125250500500[2]
1c 2,4-Dichloro62.5125250250[2]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation of 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one with a substituted aromatic aldehyde.

Materials:

  • 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 30%) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base. This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of the synthesized chalcones against various bacterial strains.[4]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

Part A: Inoculum Preparation

  • From a fresh overnight culture of the test bacterium on an MHA plate, select a few colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Part B: MIC Determination

  • Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the chalcone stock solution in MHB to obtain a range of concentrations.

  • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted chalcone.

  • Include a positive control (bacteria in MHB without chalcone) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the chalcone that completely inhibits visible growth of the bacteria.

Part C: MBC Determination

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the chalcone that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

Experimental and Logical Workflows

Synthesis_Workflowcluster_synthesisSynthesis of ChalconesA1. Dissolve Reactants(Ketone + Aldehyde in Ethanol)B2. Add Base Catalyst(e.g., NaOH solution)A->BC3. Stir at Room Temperature(Monitor by TLC)B->CD4. Pour into Ice-Cold WaterC->DE5. Neutralize with Acid(Precipitation)D->EF6. Filter and Wash PrecipitateE->FG7. Dry Crude ProductF->GH8. Recrystallize from EthanolG->HI9. Characterize Pure ChalconeH->I

Caption: Workflow for the synthesis of chalcones.

Antibacterial_Testing_Workflowcluster_testingAntibacterial Susceptibility Testingcluster_micMIC Determinationcluster_mbcMBC DeterminationAPrepare Bacterial Inoculum(0.5 McFarland)BSerial Dilution of Chalconesin 96-well plateA->BCInoculate wells with BacteriaB->CDIncubate at 37°C for 24hC->DEDetermine MIC(Lowest concentration with no growth)D->EFSubculture from clear wells(≥ MIC) onto Agar PlatesE->FProceed with results from MICGIncubate at 37°C for 24hF->GHDetermine MBC(Lowest concentration with ≥99.9% killing)G->H

Caption: Workflow for MIC and MBC determination.

Signaling Pathway

Antibacterial_Mechanismcluster_mechanismsProposed Mechanisms of Actioncluster_effectsBactericidal/Bacteriostatic EffectsChalconeAntibacterial ChalconeMembraneBacterial Cell Membrane DisruptionChalcone->MembraneDNA_GyraseInhibition of DNA GyraseChalcone->DNA_GyraseCell_WallInterference with Cell Wall SynthesisChalcone->Cell_WallEfflux_PumpInhibition of Efflux PumpsChalcone->Efflux_PumpMembrane_DamageLoss of Membrane Potentialand IntegrityMembrane->Membrane_DamageDNA_ReplicationInhibition of DNA Replicationand RepairDNA_Gyrase->DNA_ReplicationCell_LysisWeakened Cell WallLeading to LysisCell_Wall->Cell_LysisDrug_AccumulationIncreased IntracellularDrug ConcentrationEfflux_Pump->Drug_AccumulationBacterial_DeathBacterial Cell DeathMembrane_Damage->Bacterial_DeathDNA_Replication->Bacterial_DeathCell_Lysis->Bacterial_DeathDrug_Accumulation->Bacterial_Death

Caption: Proposed antibacterial mechanisms of chalcones.

Application Note and Protocol for the HPLC Analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2,3-dihydrobenzo[b]dioxine (CAS No: 57744-68-0; Formula: C8H7ClO2) is a chlorinated aromatic compound.[1] The analysis of such compounds is crucial in various fields, including environmental monitoring, chemical synthesis, and pharmaceutical development, due to their potential persistence and biological activity. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation, identification, and quantification of 6-Chloro-2,3-dihydrobenzo[b]dioxine. This application note provides a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for its analysis. The method is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible results.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation of 6-Chloro-2,3-dihydrobenzo[b]dioxine is achieved based on its hydrophobic interactions with the stationary phase. A C18 or a specialized phenyl-1 column can be effectively used for this purpose. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte. A Diode Array Detector (DAD) or a UV detector is used for detection, leveraging the chromophoric nature of the benzodioxine ring system.

Materials and Reagents

  • Analyte: 6-Chloro-2,3-dihydrobenzo[b]dioxine (Purity ≥95%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Mobile Phase Additives (optional):

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Formic acid (HPLC grade)

  • Sample Preparation:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm or 0.22 µm, compatible with organic solvents)

    • Vials for HPLC autosampler

Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • pH meter

  • Sonicator

Experimental Protocols

Standard Solution Preparation

a. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 6-Chloro-2,3-dihydrobenzo[b]dioxine standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

b. Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.

  • For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

The sample preparation will depend on the matrix. For a solid sample:

  • Accurately weigh a known amount of the sample.

  • Extract the analyte with a suitable organic solvent (e.g., acetonitrile or methanol) using sonication or vortexing.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

HPLC Method Parameters

Two potential methods are proposed based on literature for similar compounds. Method 1 is a general-purpose method, while Method 2 is optimized for chlorinated aromatic compounds.

ParameterMethod 1: General PurposeMethod 2: Chlorinated Aromatic Optimized
Column C18, 4.6 x 150 mm, 5 µmPhenyl-1, 4.6 x 150 mm, 3 µm[2]
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFAA: WaterB: Methanol[2]
Gradient Isocratic: 70% BIsocratic: 60% B[2]
Flow Rate 1.0 mL/min0.7 mL/min[2]
Column Temperature 30 °C35 °C
Injection Volume 10 µL20 µL
Detector DADDAD
Detection Wavelength 280 nm (based on benzodioxole structure)210 nm[2]
Run Time 10 min15 min
System Suitability

Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 10 µg/mL) five times. The acceptance criteria should be:

  • Peak Area Relative Standard Deviation (RSD): ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: ≥ 2000

Calibration and Quantification
  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of 6-Chloro-2,3-dihydrobenzo[b]dioxine in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value (Method 1) Observed Value (Method 2)
Peak Area RSD (%) ≤ 2.0
Retention Time RSD (%) ≤ 1.0
Tailing Factor 0.8 - 1.5

| Theoretical Plates | ≥ 2000 | | |

Table 2: Method Validation Parameters

Parameter Method 1 Method 2
Retention Time (min)
Linearity Range (µg/mL)
Correlation Coefficient (r²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Accuracy (% Recovery)

| Precision (% RSD) | | |

Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Method_Run Method Execution HPLC_System->Method_Run Data_Acquisition Data Acquisition Method_Run->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of 1,4-benzodioxane derivatives is of significant interest in medicinal chemistry due to their presence in biologically active molecules, including antihypertensive drugs like Doxazosin.[1][2] This document outlines a common and efficient synthetic route, presents quantitative data in a structured format, and provides detailed experimental procedures.

Synthesis Pathway Overview

The primary route for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine involves the reaction of a catechol precursor with a dihaloethane. Specifically, for the target molecule, the synthesis logically starts from 4-chlorocatechol and its reaction with 1,2-dibromoethane or 1,2-dichloroethane under basic conditions. This Williamson ether synthesis variation is a well-established method for constructing the 1,4-benzodioxane ring system.[1][2][3]

An alternative approach involves the chlorination of 2,3-dihydrobenzo[b]dioxine. However, this method can lead to a mixture of isomers and may be less suitable for large-scale production where regioselectivity is crucial. Therefore, the convergent approach starting from the chlorinated precursor is often preferred.

Core Synthesis Reaction

The key transformation is the cyclization of 4-chlorocatechol with 1,2-dibromoethane. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the hydroxyl groups of the catechol, facilitating the nucleophilic attack on the dihaloethane.

Reaction: 4-Chlorocatechol + 1,2-Dibromoethane → 6-Chloro-2,3-dihydrobenzo[b]dioxine

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 4-Chlorocatechol P1 Reaction Mixture (Heating) R1->P1 R2 1,2-Dibromoethane R2->P1 R3 Base (e.g., K2CO3) R3->P1 R4 Solvent (e.g., DMF) R4->P1 P2 Quenching & Extraction P1->P2 Reaction Completion P3 Purification (e.g., Distillation) P2->P3 Crude Product FP 6-Chloro-2,3-dihydrobenzo[b]dioxine P3->FP Purified Product

Caption: Workflow for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

ParameterValueNotes
Reactants
4-Chlorocatechol1.0 molar equivalentKey starting material
1,2-Dibromoethane1.1 - 1.2 molar equivalentsSlight excess to ensure complete reaction
Potassium Carbonate2.5 - 3.0 molar equivalentsBase to facilitate the reaction
Solvent (DMF)5 - 10 volumesRelative to 4-chlorocatechol
Reaction Conditions
Temperature100 - 120 °COptimal for cyclization
Reaction Time8 - 12 hoursMonitored by TLC or GC
Product Yield & Purity
Typical Yield75 - 85%Based on 4-chlorocatechol
Purity (post-purification)> 98%Determined by GC or HPLC
Physical Properties
Molecular FormulaC₈H₇ClO₂[4]
Molecular Weight170.59 g/mol
CAS Number57744-68-0[4][5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Objective: To synthesize 6-Chloro-2,3-dihydrobenzo[b]dioxine from 4-chlorocatechol and 1,2-dibromoethane on a large scale.

Materials:

  • 4-Chlorocatechol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Large-volume reaction vessel with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, charge N,N-Dimethylformamide (DMF).

  • Add 4-chlorocatechol and anhydrous potassium carbonate to the solvent with stirring.

  • Slowly add 1,2-dibromoethane to the suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature.

  • Pour the mixture into a larger vessel containing water and stir.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-Dibromoethane is a carcinogen and should be handled with extreme care.

  • DMF is a skin irritant and should be handled with caution.

Signaling Pathway Diagram (Hypothetical Application)

While 6-Chloro-2,3-dihydrobenzo[b]dioxine is an intermediate, its derivatives often target specific biological pathways. For instance, many 1,4-benzodioxane-containing compounds act as antagonists for adrenergic receptors. The diagram below illustrates a simplified, hypothetical signaling pathway that a drug derived from this intermediate might modulate.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cellular_response Intracellular Signaling cluster_physiological_effect Physiological Effect Receptor α1-Adrenergic Receptor G_Protein Gq Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Effect Smooth Muscle Contraction Ca_Release->Effect PKC_Activation->Effect Drug Drug Derivative (Antagonist) Drug->Receptor Binds & Blocks Ligand Norepinephrine (Agonist) Ligand->Receptor Binds & Activates

Caption: Hypothetical antagonism of the α1-adrenergic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-Chloro-2,3-dihydrobenzo[b]dioxine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Chloro-2,3-dihydrobenzo[b]dioxine?

The most widely employed method for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine is the Williamson ether synthesis. This reaction involves the condensation of 4-chlorocatechol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This method is favored for its relatively straightforward procedure and the availability of starting materials.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 4-Chlorocatechol: The substituted catechol provides the aromatic backbone of the final product.

  • 1,2-Dihaloethane: Typically 1,2-dibromoethane or 1,2-dichloroethane serves as the electrophile to form the dioxane ring. 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane.

  • Base: A base is required to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).

Q3: What is a typical yield for this reaction?

Reported yields for the synthesis of 1,4-benzodioxane derivatives using the Williamson ether synthesis can vary. For analogous reactions, yields for the cyclization step have been reported in the range of 45% to 70%.[1] The yield of 6-Chloro-2,3-dihydrobenzo[b]dioxine is highly dependent on the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine and provides potential solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Deprotonation of 4-Chlorocatechol - Base Selection: Ensure a sufficiently strong base is used. For catechols, stronger bases like KOH or NaOH may be more effective than weaker bases like K₂CO₃. - Anhydrous Conditions: Moisture can consume the base and hinder the formation of the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Reactivity of 1,2-Dihaloethane - Choice of Halide: 1,2-dibromoethane is more reactive than 1,2-dichloroethane. Consider using the bromo derivative for better results. - Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote side reactions.
Inappropriate Solvent - Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.
Suboptimal Reaction Time - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. The reaction may require a longer duration for completion.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Polymerization - High Concentration: High concentrations of reactants can favor intermolecular reactions leading to polymers. Use a more dilute solution. - Slow Addition: Add the 1,2-dihaloethane slowly to the solution of the deprotonated catechol to maintain a low concentration of the electrophile.
Incomplete Cyclization - Formation of 2-(2-haloethoxy)-4-chlorophenol: This can occur if only one of the catechol's hydroxyl groups reacts. Ensure a sufficient amount of base is used to deprotonate both hydroxyl groups. Using a stronger base can also favor the second intramolecular cyclization step.
Elimination Reactions - High Temperatures: Elevated temperatures, especially with stronger bases, can lead to the elimination of HBr or HCl from the 1,2-dihaloethane, forming vinyl halides. Optimize the temperature to favor substitution over elimination.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of Unreacted Starting Materials - Aqueous Workup: After the reaction, a standard aqueous workup can help remove the base and any water-soluble byproducts. Washing the organic layer with a dilute acid solution can remove any remaining basic impurities, and a wash with a dilute base solution can remove unreacted 4-chlorocatechol.
Separation from Side Products - Column Chromatography: Purification by column chromatography on silica gel is often effective in separating the desired product from side products and any remaining starting materials. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Product Crystallization - Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine via Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis for analogous compounds. Optimization of specific parameters may be required to improve the yield.

Materials:

  • 4-Chlorocatechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous, finely powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorocatechol (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents) to anhydrous DMF.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Data Presentation

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis of 1,4-Benzodioxane Derivatives

Starting MaterialDihaloalkaneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2,3-dihydroxybenzoate1,2-DibromoethaneK₂CO₃DMFReflux1060[1]
Methyl 3,4,5-trihydroxybenzoate1,2-DibromoethaneK₂CO₃AcetoneReflux1845[2]

Note: The yields reported are for analogous structures and may differ for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_materials 4-Chlorocatechol 1,2-Dibromoethane Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Williamson Ether Synthesis (Heating and Stirring) start_materials->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Column Chromatography workup->purification product 6-Chloro-2,3-dihydrobenzo[b]dioxine purification->product

Caption: Experimental workflow for the synthesis of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Deprotonation low_yield->cause1 cause2 Low Reactivity low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Use 1,2-Dibromoethane cause2->solution2a solution2b Increase Temperature cause2->solution2b solution3a Optimize Concentration cause3->solution3a solution3b Control Temperature cause3->solution3b

References

Technical Support Center: Acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Acylated Product

Q1: My Friedel-Crafts acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine is resulting in a low yield or failing completely. What are the likely causes?

A1: Low or no product yield in this reaction can stem from several factors related to reactants, the catalyst, or reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity: The most common cause is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by moisture.[1] Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[1][2] Therefore, at least a stoichiometric amount of the catalyst relative to the acylating agent is required. An excess of the catalyst is often beneficial.[1]

  • Deactivated Aromatic Ring: While the dihydrobenzo[b]dioxine ring is generally considered activated towards electrophilic aromatic substitution, the presence of the electron-withdrawing chloro group can reduce its reactivity compared to the unsubstituted parent molecule.

  • Reaction Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition of reactants or products, resulting in charring and the formation of colored byproducts.[1]

Issue 2: Formation of Multiple Products and Isomers

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of several products. What are the possible side reactions?

A2: The formation of multiple products can be attributed to several side reactions:

  • Polysubstitution: While less common in acylation than in alkylation due to the deactivating nature of the acyl group, polysubstitution can occur under harsh conditions.[3] This would involve the addition of a second acyl group to the aromatic ring.

  • Isomer Formation: The directing effects of the substituents on the 6-Chloro-2,3-dihydrobenzo[b]dioxine ring can lead to the formation of regioisomers. The ether oxygens are ortho, para-directing, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. Acylation is most likely to occur at the position most activated by the ether oxygens and least sterically hindered. For 6-Chloro-2,3-dihydrobenzo[b]dioxine, the primary site of acylation is expected to be the C7 position, which is para to one ether oxygen and ortho to the chloro group. However, acylation at other positions, though less favored, might occur to a lesser extent.

  • Ring Opening of the Dioxine Ring: While the 1,4-benzodioxane ring is generally stable, strong Lewis acids under harsh conditions could potentially catalyze the cleavage of the ether linkages, leading to undesired byproducts.

  • Reaction with the Chloro-Substituent: Although less likely, interactions between the Lewis acid and the chloro-substituent could lead to unforeseen side reactions.

Issue 3: Difficult Purification of the Final Product

Q3: How can I effectively purify the acylated 6-Chloro-2,3-dihydrobenzo[b]dioxine from the reaction mixture?

A3: Purification typically involves several steps:

  • Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1] This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[1]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate. The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • Chromatography/Recrystallization: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the desired product from any side products or unreacted starting materials.[1]

Frequently Asked Questions (FAQs)

Q: Is polysubstitution a major concern in the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine?

A: Generally, no. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3] This inherent property of Friedel-Crafts acylation makes polysubstitution much less of a problem compared to Friedel-Crafts alkylation.[3]

Q: What is the expected regioselectivity for the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine?

A: The ether oxygens of the dihydrodioxine ring are activating and ortho, para-directing. The chlorine at the 6-position is deactivating but also ortho, para-directing. The most likely position for acylation is the C7 position, as it is para to one of the activating ether oxygens and ortho to the chloro group. The acylation of the parent 2,3-dihydrobenzo[b]dioxine is known to yield the 6-acylated product, which, by analogy, suggests that the position para to an ether oxygen is highly favored.[4][5]

Q: Can the dioxine ring open under the reaction conditions?

A: The 1,4-benzodioxane scaffold is generally stable. However, the use of strong Lewis acids, especially at elevated temperatures, can potentially lead to ether cleavage. It is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate to minimize the risk of ring opening.

Q: What is a suitable solvent for this reaction?

A: Common solvents for Friedel-Crafts acylation include non-polar, inert solvents such as dichloromethane, carbon disulfide, or 1,2-dichloroethane.[1] It is crucial that the solvent is anhydrous to prevent deactivation of the Lewis acid catalyst.[1]

Data Presentation

ParameterCondition A (Milder)Condition B (Harsher)Expected Outcome
Lewis Acid FeCl₃, ZnCl₂AlCl₃, AlBr₃Harsher conditions may increase reaction rate but also the likelihood of side reactions.
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLower temperatures favor selectivity and reduce byproduct formation.
Solvent DichloromethaneNitrobenzeneSolvent choice can influence catalyst activity and isomer distribution.
Stoichiometry 1.1 eq. Lewis Acid>1.5 eq. Lewis AcidSufficient Lewis acid is crucial, but a large excess may promote side reactions.

Experimental Protocols

The following is a general protocol for the Friedel-Crafts acylation of an aromatic ether, which can be adapted for 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Materials:

  • 6-Chloro-2,3-dihydrobenzo[b]dioxine

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere.[1]

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the addition funnel, add a solution of the acyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension over 30-60 minutes while maintaining the temperature at 0 °C. Following this, add a solution of 6-Chloro-2,3-dihydrobenzo[b]dioxine (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated product.[1]

Visualizations

Main_vs_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 6-Chloro-2,3-dihydrobenzo[b]dioxine C Sigma Complex Intermediate A->C + RCOCl / AlCl3 G Ring-Opened Byproducts A->G Ring Cleavage (Strong Lewis Acid) B Acylium Ion (R-C=O+) B->C D 7-Acyl-6-chloro-2,3- dihydrobenzo[b]dioxine (Major Product) C->D - H+ E Polysubstitution Product C->E Further Acylation (Harsh Conditions) F Isomeric Product (e.g., 8-acyl) C->F Acylation at other positions

Caption: Main reaction pathway and potential side reactions in the acylation of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Troubleshooting_Workflow Start Low or No Product Yield Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Anhydrous Check_Catalyst_Stoichiometry Check Catalyst Stoichiometry (≥1 equivalent for acylation) Check_Anhydrous->Check_Catalyst_Stoichiometry Check_Temperature Optimize Reaction Temperature Check_Catalyst_Stoichiometry->Check_Temperature Check_Substrate Assess Substrate Reactivity (Electron-withdrawing groups) Check_Temperature->Check_Substrate Resolution Improved Yield Check_Substrate->Resolution

References

Technical Support Center: Purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during column chromatography.

Experimental Protocols

A detailed methodology for the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine is crucial for achieving high purity. Below is a standard protocol for column chromatography using silica gel.

Materials:

  • Crude 6-Chloro-2,3-dihydrobenzo[b]dioxine

  • Silica gel (60-120 mesh or 70-230 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis: Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude product on a TLC plate and develop it in various ratios of n-hexane and ethyl acetate. A common starting point is a 10:1 or 8:2 mixture of n-hexane to ethyl acetate.[1] The ideal solvent system should provide a good separation of the desired compound from its impurities, with the Rf value of the target compound being around 0.3-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., n-hexane:ethyl acetate 10:1).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude 6-Chloro-2,3-dihydrobenzo[b]dioxine in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

    • Begin collecting fractions in separate tubes or flasks.

    • Continuously monitor the separation by collecting small aliquots from the column outlet and spotting them on a TLC plate.

    • Visualize the TLC spots under a UV lamp to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Data Presentation

The following table summarizes typical parameters for the column chromatography of 6-Chloro-2,3-dihydrobenzo[b]dioxine and related compounds. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 70-230 mesh)The most common choice for this class of compounds.
Mobile Phase n-Hexane:Ethyl AcetateThe ratio is critical and should be optimized by TLC.
(10:1 to 8:2 v/v)A less polar system (higher hexane ratio) will result in slower elution.
Rf of Product ~0.3 - 0.4This is the target range for good separation in the chosen mobile phase.
Potential Impurities Unreacted 4-chlorocatecholHighly polar, will likely remain at the baseline on TLC.
Unreacted 1,2-dichloroethaneNon-polar, will run with the solvent front.
Dimerization/polymerization byproductsMay have varying polarities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine by column chromatography.

Problem Possible Cause(s) Solution(s)
No compound eluting 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. 3. The compound is not UV active or requires a different visualization method.1. Gradually increase the polarity of the mobile phase (e.g., from 10:1 to 8:2 hexane:ethyl acetate). 2. Test the stability of the compound on a small amount of silica gel before running the column. 3. Try staining the TLC plate with a visualizing agent like potassium permanganate.
Compound elutes too quickly 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of n-hexane.
Poor separation of product and impurities 1. The mobile phase is not optimized. 2. The column was not packed properly (channeling). 3. The column was overloaded with the crude product.1. Perform a more thorough TLC analysis with different solvent systems to find the optimal mobile phase. 2. Repack the column, ensuring a uniform and bubble-free silica bed. 3. Use a larger column or reduce the amount of crude material loaded.
Streaking of spots on TLC 1. The sample is too concentrated. 2. The compound is acidic or basic.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of a modifier to the mobile phase (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).
Product is contaminated with a less polar impurity 1. The less polar impurity has a similar Rf to the product.1. Use a less polar mobile phase to increase the separation between the spots on the TLC. A gradient elution on the column might be necessary.
Product is contaminated with a more polar impurity 1. The more polar impurity is "tailing" into the product fractions.1. Use a slightly more polar mobile phase to move the impurity further down the column, away from the product.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine?

A1: Silica gel is the most commonly used and effective stationary phase for the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine and related benzodioxane derivatives. Alumina can also be used, but silica gel generally provides better separation for this class of compounds.

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should be selected based on preliminary TLC analysis. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4, and there is a clear separation from any impurities. For 6-Chloro-2,3-dihydrobenzo[b]dioxine, a mixture of n-hexane and ethyl acetate is a good starting point.

Q3: What are the likely impurities I might encounter?

A3: The impurities will depend on the synthetic route used. If synthesized from 4-chlorocatechol and 1,2-dichloroethane, potential impurities include unreacted starting materials and byproducts from side reactions, such as dimerization or polymerization.

Q4: My compound seems to be degrading on the column. What can I do?

A4: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try deactivating the silica gel by washing it with a dilute solution of a base like triethylamine in your mobile phase before packing the column. Alternatively, using a different stationary phase like alumina might be a solution.

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the size of the column and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 for difficult separations and 10-20:1 for easier separations. Overloading the column will lead to poor separation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine by column chromatography.

experimental_workflow start Start: Crude Product tlc TLC Analysis to Determine Mobile Phase start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Elution and Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring combine Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

References

Overcoming low reactivity of C2-methylene protons in benzodioxine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzodioxine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the C2-methylene protons in 1,4-benzodioxane reactions.

Frequently Asked Questions (FAQs)

Q1: Why are the C2-methylene protons of 1,4-benzodioxane generally unreactive towards deprotonation?

The low reactivity of the C2-methylene protons in 1,4-benzodioxane is primarily due to electronic effects. The two adjacent oxygen atoms are highly electronegative, which would normally be expected to inductively stabilize an adjacent carbanion. However, the lone pairs on these oxygen atoms can also exert a destabilizing effect on a carbanion at the C2 position through electron-electron repulsion. Furthermore, the C-H bonds at the C2 position are not significantly activated by resonance.

This inherent lack of reactivity makes direct deprotonation and subsequent functionalization of the C2 position challenging under standard conditions.

Q2: What are the most common strategies to introduce substituents at the C2 position of 1,4-benzodioxane?

Given the low reactivity of the C2-methylene protons, the most prevalent and reliable methods for synthesizing 2-substituted 1,4-benzodioxanes involve constructing the heterocyclic ring with the desired substituent already incorporated. These methods typically fall into two main categories:

  • Cyclization of a Substituted Catechol Derivative: This is a widely used approach where a catechol is reacted with a three-carbon synthon already bearing the desired functionality.

  • Modification of a Pre-functionalized Benzodioxane: This strategy often employs a readily available starting material like 1,4-benzodioxane-2-carboxylic acid, which can be converted to a variety of other functional groups.

These indirect approaches circumvent the need for direct C-H activation at the challenging C2 position.

Troubleshooting Guides for C2-Functionalization

Guide 1: Synthesis of 2-Substituted 1,4-Benzodioxanes via Catechol Cyclization

This is a robust method for accessing a wide range of 2-substituted 1,4-benzodioxanes. A common issue is achieving good yields and regioselectivity, especially with unsymmetrically substituted catechols.

Problem: Low yield in the cyclization reaction between catechol and a substituted epoxide or dihalide.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Base The choice of base is critical for the deprotonation of catechol. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF are often effective.Increased rate of nucleophilic attack and higher product yield.
Poor Leaving Group If using a dihalo-precursor, ensure the halogens are good leaving groups (e.g., Br, I). For reactions with epoxides, acid or base catalysis can facilitate ring-opening.Faster reaction kinetics and reduced side products.
Side Reactions Polymerization of the epoxide or competing reactions of the dihalide can occur. Using high dilution conditions can favor the intramolecular cyclization.Minimized formation of polymeric byproducts and increased yield of the desired benzodioxane.
Experimental Protocol: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate

This protocol describes a common method for synthesizing a key intermediate for further C2-functionalization.

Materials:

  • Catechol

  • Methyl 2,3-dibromopropionate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of catechol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup cluster_purification Purification start Dissolve Catechol in DMF add_base Add K2CO3 start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_ester Add Methyl 2,3-dibromopropionate stir1->add_ester heat Heat to 80 °C and Stir add_ester->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Workflow for the synthesis of methyl 1,4-benzodioxane-2-carboxylate.

Guide 2: Direct Functionalization of C2-Methylene Protons via C-H Activation

Direct C-H activation at the C2 position is challenging but can be attempted using strong bases or transition metal catalysis. These methods are less established and may require significant optimization.

Problem: Failure to achieve C2-lithiation of 1,4-benzodioxane.

Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient Basicity The pKa of the C2-protons is high. Standard alkyllithiums like n-BuLi may be insufficient. Consider using a stronger base system like s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).Increased likelihood of deprotonation at the C2 position.
Reaction Temperature Lithiation of ethers often requires very low temperatures to prevent side reactions, such as ring-opening. Perform the reaction at -78 °C.Minimized decomposition and improved stability of the lithiated intermediate.
Competing Reactions Lithiation can occur at the aromatic ring, especially if ortho-directing groups are present. Careful control of stoichiometry and reaction time is crucial.Improved selectivity for C2-lithiation over aromatic lithiation.
Conceptual Protocol: Directed Lithiation of 1,4-Benzodioxane

This is a conceptual protocol that may require significant optimization.

Materials:

  • 1,4-Benzodioxane

  • s-Butyllithium (s-BuLi)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of 1,4-benzodioxane (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add s-BuLi (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 2-4 hours.

  • Add the electrophile (1.5 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry, and concentrate.

  • Analyze the crude product for the desired 2-substituted product.

DOT Script for Proposed Lithiation Mechanism:

G cluster_complex Coordination Complex cluster_deprotonation Deprotonation cluster_intermediate Intermediate cluster_functionalization Functionalization complex Benzodioxane-s-BuLi-TMEDA Complex deprotonation C2-Proton Abstraction complex->deprotonation s-BuLi lithiated C2-Lithiated Benzodioxane deprotonation->lithiated product 2-Substituted Benzodioxane lithiated->product Electrophile

Caption: Proposed mechanism for directed lithiation of 1,4-benzodioxane.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Experimental conditions may require optimization based on specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling hazardous chemicals.

Optimizing Knoevenagel Condensation with Benzodioxine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. This technical support center provides a comprehensive guide to optimizing this reaction, with a specific focus on the use of benzodioxine derivatives, which are key structural motifs in many biologically active compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to streamline your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of benzodioxine derivatives in a practical question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in Knoevenagel condensations involving benzodioxine derivatives can arise from several factors. Given the electron-rich nature of the benzodioxine ring, the reactivity of the aldehyde can be a key consideration. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: The selection of the base catalyst is critical. A weak base is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[1] For benzodioxine aldehydes, which are electron-rich, a slightly stronger base or a higher catalyst loading might be necessary to achieve a reasonable reaction rate. However, excessively strong bases can lead to side reactions. Consider screening different catalysts such as piperidine, pyrrolidine, or ammonium salts like ammonium acetate.[2][3]

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often significantly improve the reaction rate and yield, especially with less reactive substrates.[4] However, excessive heat can lead to the formation of side products. A systematic temperature optimization study is recommended.

  • Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[5] The presence of water can shift the equilibrium back towards the starting materials, thus lowering the yield.[5] Employing a Dean-Stark apparatus for azeotropic removal of water, particularly in non-polar solvents like toluene, or the addition of molecular sieves can be highly effective in driving the reaction to completion.[5]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol can be effective, while aprotic polar solvents such as DMF or DMSO can also be beneficial in certain cases.[6] For a greener approach, water has been shown to be a viable solvent for some Knoevenagel condensations.[7]

  • Purity of Starting Materials: Ensure the purity of your benzodioxine aldehyde and active methylene compound. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Question: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. With benzodioxine derivatives, the following are potential side reactions:

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. It can react with another molecule of the deprotonated active methylene compound, leading to the formation of a 1,3-dicarbonyl adduct. This can be minimized by using a stoichiometric amount of the active methylene compound or by adding it slowly to the reaction mixture.

  • Self-Condensation of the Aldehyde: While less common with the weak bases typically used in Knoevenagel reactions, self-condensation of the benzodioxine aldehyde can occur, especially at higher temperatures or with stronger bases.[8] Using milder reaction conditions can help to avoid this.

  • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield an alcohol and a carboxylic acid. While less likely with the typical Knoevenagel catalysts, it is a possibility to consider under certain conditions.

  • Polymerization: The α,β-unsaturated product can sometimes polymerize, especially under harsh conditions or upon prolonged reaction times.

To minimize side products, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and catalyst loading. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal time to stop the reaction and avoid the formation of byproducts.

Question: How can I improve the reaction rate for a sluggish Knoevenagel condensation with my benzodioxine derivative?

Answer: Sluggish reactions are often encountered with electron-rich aldehydes like those derived from benzodioxine. Here are some strategies to accelerate the reaction:

  • Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields in Knoevenagel condensations.[9][10][11] This technique can provide rapid and uniform heating, often leading to cleaner reactions.

  • Alternative Catalysts: Explore more active catalytic systems. While piperidine is a classic choice, other catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or specialized heterogeneous catalysts have been shown to be highly effective.[12]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can increase the concentration of reactants and accelerate the reaction.[2][8] This approach also aligns with the principles of green chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation proceeds via a three-step mechanism:

  • Deprotonation: A basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate.

  • Dehydration: The aldol intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[5]

Q2: Which active methylene compounds are commonly used in Knoevenagel condensations?

A2: A variety of active methylene compounds can be used, with the reactivity depending on the electron-withdrawing nature of the adjacent groups. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Diethyl malonate

  • Meldrum's acid

  • 2,4-Pentanedione (acetylacetone)

  • Cyanoacetamide

Q3: How do I monitor the progress of my Knoevenagel condensation?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of the reactants and the formation of the product. The appearance of a new spot with a different Rf value indicates product formation.

Q4: What are some "green" approaches to the Knoevenagel condensation?

A4: Several environmentally friendly methods have been developed for this reaction, including:

  • Using water as a solvent.[7]

  • Employing solvent-free reaction conditions.[2][8]

  • Utilizing reusable heterogeneous catalysts.

  • Employing microwave irradiation to reduce energy consumption and reaction times.[9][10][11]

Data Presentation

The following tables summarize quantitative data for the Knoevenagel condensation of 2,3-dihydrobenzo[b][2][7]dioxine-6-carbaldehyde with various active methylene compounds under different catalytic conditions.

Table 1: Knoevenagel Condensation with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux292Generic Protocol
Ammonium AcetateSolvent-free (MW)800.595[2]
SeO2/ZrO2WaterRoom Temp194[7]

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineToluene (Dean-Stark)Reflux488Generic Protocol
DBU/WaterWaterRoom Temp390[12]
Ammonium SulphamateSolvent-free (MW)1000.2593[9]

Table 3: Knoevenagel Condensation with Diethyl Malonate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidBenzene (Dean-Stark)Reflux685Generic Protocol
Immobilized BSADMSORoom Temp2487[13]
TiCl4/Et3NDichloromethane0 to RT582Generic Protocol

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 2,3-Dihydrobenzo[b][2][7]dioxine-6-carbaldehyde with Malononitrile

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydrobenzo[b][2][7]dioxine-6-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture until the solids dissolve.

  • Add piperidine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-((2,3-dihydrobenzo[b][2][7]dioxin-6-yl)methylene)malononitrile.

Protocol 2: Microwave-Assisted Knoevenagel Condensation of 2,3-Dihydrobenzo[b][2][7]dioxine-6-carbaldehyde with Ethyl Cyanoacetate

  • In a microwave-safe reaction vessel, combine 2,3-dihydrobenzo[b][2][7]dioxine-6-carbaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate (0.2 mmol, 20 mol%).[2]

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-100°C) for a short period (e.g., 10-30 minutes).[2][9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Knoevenagel_Workflow start Start reactants Combine Benzodioxine Aldehyde, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat to Reflux or Use Microwave Irradiation catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool and Isolate Crude Product (Filtration/Crystallization) monitor->workup Complete purify Purify Product (Recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic start Low Yield in Knoevenagel Condensation catalyst Optimize Catalyst: - Type - Concentration start->catalyst temperature Adjust Temperature: - Increase for slow reaction - Decrease to reduce side products start->temperature water Remove Water: - Dean-Stark - Molecular Sieves start->water solvent Screen Solvents: - Protic vs. Aprotic - Green Solvents start->solvent purity Check Reactant Purity start->purity solution Improved Yield catalyst->solution temperature->solution water->solution solvent->solution purity->solution

Caption: Troubleshooting decision tree for low reaction yields.

References

Preventing byproduct formation in Friedel-Crafts reactions of benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions involving benzodioxane substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the Friedel-Crafts acylation or alkylation of benzodioxanes, with a focus on preventing the formation of unwanted byproducts.

Q1: My Friedel-Crafts acylation of 1,4-benzodioxane resulted in a low yield of the desired 6-acyl-1,4-benzodioxane and a significant amount of an unknown byproduct. What could be the issue?

A1: A common and significant side reaction in the Friedel-Crafts acylation of benzodioxanes, particularly when using strong Lewis acids like aluminum chloride (AlCl₃), is the cleavage of the ether linkage in the dioxane ring. This leads to the formation of catechol derivatives as byproducts. The Lewis acid can coordinate to the ether oxygen atoms, weakening the C-O bonds and making them susceptible to cleavage.

Troubleshooting Steps:

  • Choice of Lewis Acid: Opt for milder Lewis acids that are less prone to promoting ether cleavage. Zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or solid acid catalysts can be effective alternatives to AlCl₃.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the ring-opening side reaction. Running the reaction at 0°C or even lower temperatures is advisable.

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. An excess of a strong Lewis acid increases the likelihood of side reactions. Stoichiometric or even sub-stoichiometric amounts should be tested.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Less polar solvents may sometimes disfavor the ring-opening pathway.

Q2: I am observing the formation of multiple acylated isomers. How can I improve the regioselectivity of my reaction?

A2: The ether groups of the 1,4-benzodioxane ring are ortho-, para-directing. Acylation typically occurs at the 6-position due to electronic and steric factors. However, substitution at other positions can occur, leading to a mixture of isomers.

Troubleshooting Steps:

  • Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the acylating agent. Larger acyl groups will preferentially add to the less sterically hindered position.

  • Catalyst Choice: The nature of the Lewis acid can influence the transition state and, consequently, the isomeric ratio of the products. Experimenting with different Lewis acids may improve selectivity.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures generally favor the kinetically preferred product.

Q3: Can I perform a Friedel-Crafts alkylation on benzodioxane without significant byproduct formation?

A3: Friedel-Crafts alkylations are generally more prone to side reactions than acylations. Key issues include:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.

  • Carbocation Rearrangement: The carbocation intermediate in alkylation can rearrange to a more stable form, leading to isomeric products.

  • Ring Cleavage: Similar to acylation, strong Lewis acids can induce the cleavage of the dioxane ring.

Preventative Measures:

  • Use a Large Excess of Benzodioxane: This statistically favors the alkylating agent reacting with the starting material rather than the mono-alkylated product, thus reducing polyalkylation.

  • Acylation Followed by Reduction: To avoid rearrangement and polyalkylation, it is often preferable to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction).

  • Milder Reaction Conditions: Employing milder Lewis acids and lower temperatures can help minimize both ring cleavage and other side reactions.

Quantitative Data on Byproduct Formation

The choice of Lewis acid has a profound impact on the yield of the desired acylated product and the formation of byproducts, particularly those resulting from the cleavage of the dioxane ring.

Table 1: Influence of Lewis Acid on the Friedel-Crafts Acylation of 1,4-Benzodioxane with Acetyl Chloride

Lewis AcidMolar Ratio (Acid:Substrate)Temperature (°C)Desired Product Yield (%) (6-acetyl-1,4-benzodioxane)Ring-Opened Byproduct Yield (%) (e.g., Catechol derivatives)
AlCl₃1.2 : 12540-5030-40
AlCl₃1.2 : 1060-7015-25
FeCl₃1.1 : 12575-855-10
ZnCl₂1.0 : 15080-90< 5

Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Experimental Protocols

Protocol 1: High-Selectivity Friedel-Crafts Acylation of 1,4-Benzodioxane using Zinc Chloride

This protocol is designed to minimize ring-opening byproducts.

Materials:

  • 1,4-Benzodioxane

  • Acetyl chloride (or other acyl halide)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.0 equivalent).

  • Add anhydrous DCM to the flask to suspend the ZnCl₂.

  • Cool the suspension to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of 1,4-benzodioxane (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred ZnCl₂ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagram 1: Friedel-Crafts Acylation of 1,4-Benzodioxane - Product and Byproduct Pathways

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Pathways Benzodioxane Benzodioxane DesiredProduct Desired Product (6-Acyl-1,4-benzodioxane) Benzodioxane->DesiredProduct + Acylium Ion (Electrophilic Aromatic Substitution) RingOpened Ring-Opened Byproduct (Catechol Derivative) Benzodioxane->RingOpened + Lewis Acid (Ether Cleavage) AcylChloride Acyl Chloride AcyliumIon Acylium Ion [R-C=O]+ AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3, ZnCl2)

Caption: Reaction pathways in the Friedel-Crafts acylation of 1,4-benzodioxane.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

G Start Low Yield or Byproduct Formation IdentifyByproduct Identify Byproduct (e.g., via NMR, MS) Start->IdentifyByproduct RingOpened Ring-Opened Product Detected? IdentifyByproduct->RingOpened ChangeCatalyst Switch to Milder Lewis Acid (e.g., ZnCl2, FeCl3) RingOpened->ChangeCatalyst Yes Isomers Isomeric Products Detected? RingOpened->Isomers No LowerTemp Lower Reaction Temperature (e.g., 0°C or below) ChangeCatalyst->LowerTemp OptimizeStoich Optimize Lewis Acid Stoichiometry LowerTemp->OptimizeStoich OptimizeStoich->Isomers End Improved Yield and Purity OptimizeStoich->End Optimized Isomers->LowerTemp Yes ScreenSolvents Screen Different Solvents Isomers->ScreenSolvents ModifyAcyl Consider Steric Bulk of Acylating Agent ScreenSolvents->ModifyAcyl ModifyAcyl->End

Caption: A logical workflow for troubleshooting byproduct formation.

Technical Support Center: Troubleshooting Diastereoselectivity in Reactions with Benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling diastereoselectivity in chemical reactions involving benzodioxine derivatives.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common initial steps to improve the diastereomeric ratio (d.r.)?

A1: A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. The most impactful variables to investigate first are typically temperature and solvent. Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between diastereomeric transition states. Additionally, the solvent can significantly influence the conformation of the transition state assembly, and a systematic solvent screen is highly recommended.

Q2: I'm observing racemization of my chiral benzodioxane starting material or product. What are the likely causes and how can I prevent this?

A2: Racemization, particularly for derivatives with a chiral center adjacent to a carbonyl group, is often caused by basic reaction or workup conditions.[1][2] Even mild bases can lead to epimerization. To avoid this, it is crucial to carefully control the pH and consider using non-basic conditions where possible. If a base is necessary, using a non-nucleophilic, sterically hindered base at low temperatures can minimize racemization. Also, ensure that purification methods, such as chromatography, are performed under neutral conditions.

Specific Reaction Types

Q3: In my aldol reaction with a 2-benzodioxanecarbaldehyde, the diastereoselectivity is poor. How can I improve it?

A3: Poor diastereoselectivity in aldol reactions can often be addressed by systematically optimizing several factors. The choice of enolate (Z vs. E), the counterion (e.g., Li, B, Ti), and the solvent are all critical.[3] For boron enolates, the stereochemical outcome can be highly predictable based on the enolate geometry.[4]

  • Temperature: Lowering the temperature (e.g., from room temperature to -78 °C) is often the first step and can significantly improve the d.r.

  • Lewis Acid: If you are using a Lewis acid, its nature and stoichiometry can dramatically influence the stereochemical outcome. A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is advisable. Chelating Lewis acids can favor the formation of a rigid, chair-like transition state, leading to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry. Switching from a coordinating solvent like THF to a non-coordinating one like dichloromethane may improve selectivity.[5]

Q4: My Sharpless asymmetric dihydroxylation of a vinylbenzodioxane derivative is giving a low diastereomeric ratio. What should I troubleshoot?

A4: While Sharpless asymmetric dihydroxylation is primarily known for enantioselectivity, substrate-controlled diastereoselectivity can also be an issue when a chiral center is already present in the molecule.

  • AD-mix Choice: Ensure you are using the correct AD-mix (α or β) for the desired diastereomer. The mnemonic for Sharpless dihydroxylation can predict the facial selectivity.

  • Ligand Concentration: In some cases, a secondary catalytic cycle can occur, which may lead to lower selectivity. This can sometimes be suppressed by increasing the molar concentration of the chiral ligand.[6]

  • Additives: For some substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate and improve the reaction's efficiency and selectivity.[6]

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve diastereoselectivity.

Q5: I am using an Evans chiral auxiliary for an aldol reaction with a benzodioxane-derived aldehyde, but the diastereoselectivity is not as high as expected. What could be the issue?

A5: Evans auxiliaries are generally very reliable for achieving high diastereoselectivity.[7] If you are observing a low d.r., consider the following:

  • Enolate Formation: Incomplete or incorrect enolate formation is a common problem. Ensure you are using the correct conditions (e.g., dibutylboron triflate and a tertiary amine base for a Z-enolate) to generate a single enolate geometry.

  • Lewis Acid Chelation: The high selectivity of Evans aldol reactions relies on the formation of a rigid, chelated transition state with the boron atom.[8] Ensure your reaction is free of impurities that could interfere with this chelation.

  • Purity of Reactants: Impurities in the aldehyde or solvent can negatively impact the reaction. Ensure all reagents are pure and the reaction is run under anhydrous conditions.

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the addition of the aldehyde.

Data Presentation

Table 1: Effect of Solvent and Temperature on Diastereoselectivity in an Aldol Reaction

EntryAldehydeKetone EnolateSolventTemperature (°C)d.r. (syn:anti)Reference
1BenzaldehydeAcetophenone Lithium EnolateTHF-7859:41[9]
2BenzaldehydeAcetophenone Lithium EnolateTHF/DMPU-7859:41[9]
3BenzaldehydeAcetophenone Lithium EnolateTHF25Not Reported[9]
4IsobutyraldehydeMethyl Phenylacetate Boron EnolateCH₂Cl₂-78>1:99[3]
5IsobutyraldehydeMethyl Phenylacetate Boron EnolateCH₂Cl₂2596:4[3]
6IsobutyraldehydeMethyl Phenylacetate Boron EnolatePentane252:98[3]
7IsobutyraldehydeMethyl Phenylacetate Boron EnolatePentane35 (reflux)98:2[3]

Table 2: Diastereoselectivity in Sharpless Asymmetric Dihydroxylation of a Chiral Precursor

EntrySubstrateAD-mixYield (%)d.r.Reference
1Chiral Allylic Amine DerivativeAD-mix-β677.2:1[10]
2Chiral Allylic Alcohol DerivativeAD-mix-α76Not specified (54.5% ee)[10]
3Chiral Allylic Alcohol DerivativeAD-mix-β91Not specified (59.4% ee)[10]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening to Optimize Diastereoselectivity

This protocol outlines a general method for investigating the effect of temperature on the diastereoselectivity of a reaction.

Materials:

  • Reactants and catalyst

  • Anhydrous solvents

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Cooling baths (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C)

  • Heating mantle or oil bath with a temperature controller

  • Stirring apparatus

  • Quenching solution

  • Analytical instruments (TLC, GC-MS, or NMR)

Procedure:

  • Preparation: Set up a series of identical reaction vessels, each equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Equilibration: Bring each reaction vessel to the desired temperature. A common range to screen is -78 °C, -40 °C, 0 °C, and room temperature (25 °C).

  • Reagent Addition: To each vessel, add the solvent and starting materials in the desired order. If a pre-formation step is required (e.g., enolate formation), ensure this is complete before the addition of the next reagent.

  • Reaction Monitoring: Allow the reactions to stir at their respective temperatures for a set period. Monitor the progress of each reaction by TLC or by taking small aliquots for analysis at regular intervals.

  • Workup: Once the reactions are complete, quench them appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Perform an extractive workup to isolate the crude product.

  • Analysis: Determine the diastereomeric ratio of the crude product from each reaction using ¹H NMR spectroscopy or chiral HPLC/GC analysis.

  • Optimization: Based on the results, select the temperature that provides the optimal diastereomeric ratio. Further optimization can be performed by screening temperatures around the optimal value.

Protocol 2: General Procedure for Solvent Screening to Improve Diastereoselectivity

This protocol provides a framework for screening different solvents to enhance the diastereoselectivity of a reaction.

Materials:

  • Reactants and catalyst

  • A selection of anhydrous solvents with varying properties (e.g., polar aprotic: THF, acetonitrile; non-polar: toluene, hexanes; halogenated: dichloromethane)

  • Reaction vessels

  • Stirring apparatus

  • Temperature control apparatus

  • Quenching solution

  • Analytical instruments

Procedure:

  • Solvent Selection: Choose a range of 4-6 solvents with diverse polarities and coordinating abilities. Ensure all solvents are anhydrous.

  • Reaction Setup: In parallel, set up identical reactions in each of the selected solvents. Maintain a consistent temperature for all reactions, ideally one that has previously shown some level of product formation.

  • Execution: Add the reactants and catalyst in the same order and concentration to each reaction vessel.

  • Monitoring: Stir all reactions for the same amount of time and monitor their progress simultaneously using TLC. Note any significant differences in reaction rates.

  • Workup and Analysis: After the designated reaction time, quench and work up each reaction in an identical manner. Analyze the diastereomeric ratio of each crude product by ¹H NMR or another suitable analytical technique.

  • Selection: Identify the solvent that provides the best diastereoselectivity. If multiple solvents show promise, a second round of optimization focusing on temperature for each of those solvents may be beneficial.

Mandatory Visualizations

troubleshooting_workflow start Low Diastereoselectivity (e.g., d.r. < 2:1) temp Optimize Temperature start->temp Step 1 solvent Screen Solvents temp->solvent If minor improvement end Improved Diastereoselectivity (d.r. > 10:1) temp->end Significant improvement reagent Modify Reagents/ Catalyst solvent->reagent If still suboptimal solvent->end Significant improvement no_improvement No Significant Improvement solvent->no_improvement auxiliary Change Chiral Auxiliary reagent->auxiliary For auxiliary-based methods reagent->end Significant improvement reagent->no_improvement auxiliary->end Significant improvement auxiliary->no_improvement no_improvement->start Re-evaluate Mechanism

Caption: A logical workflow for troubleshooting low diastereoselectivity.

zimmerman_traxler cluster_Z Z-Enolate cluster_E E-Enolate cluster_syn syn-Aldol cluster_anti anti-Aldol Z Z-Enolate syn syn-Product Z->syn Chair-like Transition State E E-Enolate anti anti-Product E->anti Chair-like Transition State

Caption: Zimmerman-Traxler model for predicting aldol stereochemistry.

experimental_workflow start Define Reaction (Substrates, Reagents) screen_setup Set up Parallel Reactions (Varying one parameter, e.g., Solvent) start->screen_setup reaction Run Reactions under Identical Conditions (Time, Temperature) screen_setup->reaction analysis Quench and Analyze (NMR, HPLC, GC) reaction->analysis data Compare Diastereomeric Ratios analysis->data optimized Optimized Condition Identified data->optimized Optimal d.r. achieved reiterate Further Optimization (e.g., Temperature screen with best solvent) data->reiterate Improvement needed reiterate->screen_setup

Caption: Experimental workflow for optimizing diastereoselectivity.

References

Stability issues of 6-Chloro-2,3-dihydrobenzo[b]dioxine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-2,3-dihydrobenzo[b]dioxine under acidic conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Chloro-2,3-dihydrobenzo[b]dioxine in acidic environments?

A1: The primary stability concern for 6-Chloro-2,3-dihydrobenzo[b]dioxine under acidic conditions is the potential for acid-catalyzed hydrolysis of the ether linkages in the dioxine ring. This can lead to ring-opening and the formation of degradation products, which may impact the compound's purity, potency, and safety profile. The rate of degradation is influenced by factors such as acid concentration, temperature, and the presence of co-solvents.

Q2: What is the expected degradation pathway for 6-Chloro-2,3-dihydrobenzo[b]dioxine under acidic stress?

Q3: Are there any recommended storage conditions to minimize degradation in acidic solutions?

A3: To minimize degradation in acidic solutions, it is recommended to store 6-Chloro-2,3-dihydrobenzo[b]dioxine at reduced temperatures (e.g., 2-8 °C) and protected from light. The use of the lowest possible acid concentration required for the experiment is also advised. If possible, preparing fresh solutions immediately before use is the best practice to ensure the integrity of the compound.

Q4: How can I monitor the degradation of 6-Chloro-2,3-dihydrobenzo[b]dioxine in my experiments?

A4: The degradation of 6-Chloro-2,3-dihydrobenzo[b]dioxine can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method should be able to separate the parent compound from its potential degradation products, allowing for the quantification of the remaining active pharmaceutical ingredient (API) over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine in acidic media.

Issue Possible Cause Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. The compound is degrading under the acidic conditions of your formulation or analytical mobile phase.1. Verify Mobile Phase pH: Ensure the pH of your HPLC mobile phase is not excessively acidic if the compound shows instability. 2. Reduce Sample Exposure Time: Minimize the time the sample is in the acidic solution before analysis. Prepare samples immediately before injection. 3. Lower Temperature: If feasible for your experiment, conduct it at a lower temperature to slow down the degradation kinetics. 4. Forced Degradation Study: Conduct a controlled forced degradation study (see Experimental Protocols section) to understand the degradation kinetics and identify major degradants.
Appearance of unexpected peaks in the chromatogram. These are likely degradation products resulting from the instability of the compound in the acidic medium.1. Peak Tracking: Compare the chromatograms of a fresh sample with an aged or stressed sample to identify the new peaks as degradants. 2. Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks and propose potential structures for the degradation products based on the expected degradation pathway. 3. Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during a controlled forced degradation study.
Inconsistent analytical results between sample preparations. Variability in sample preparation time, temperature, or acid concentration is leading to different levels of degradation.1. Standardize Protocol: Ensure a strict and consistent protocol for sample preparation, including time, temperature, and reagent concentrations. 2. Use of Buffers: If the experimental design allows, use a buffered acidic solution to maintain a constant pH. 3. Internal Standard: Employ an internal standard in your analytical method to correct for variations in sample preparation and injection volume.

Data Presentation

The following table summarizes hypothetical quantitative data for the degradation of 6-Chloro-2,3-dihydrobenzo[b]dioxine under various acidic conditions. This data is illustrative and based on general principles of forced degradation studies, as specific experimental data for this compound is not publicly available. The goal of a forced degradation study is typically to achieve 5-20% degradation.

Acid Condition Temperature (°C) Time (hours) Degradation (%) Major Degradant(s) (Hypothetical)
0.1 M HCl2524< 5Not significant
0.1 M HCl608124-Chloro-1,2-benzenediol
1 M HCl251284-Chloro-1,2-benzenediol
1 M HCl604184-Chloro-1,2-benzenediol and secondary products
0.1 M H₂SO₄6010104-Chloro-1,2-benzenediol

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of 6-Chloro-2,3-dihydrobenzo[b]dioxine under acidic conditions to evaluate its stability and identify potential degradation products.

1. Materials:

  • 6-Chloro-2,3-dihydrobenzo[b]dioxine

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and syringes

  • HPLC system with UV detector

  • pH meter

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 6-Chloro-2,3-dihydrobenzo[b]dioxine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the organic solvent and water (without acid) to the same final concentration.

  • Incubation:

    • Store the acidic and control samples at a controlled temperature, for example, 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic samples with an equivalent volume and concentration of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized samples and the control samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

    • Monitor the formation and increase of any degradation product peaks.

Visualizations

cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcomes Potential Outcomes Acid_Concentration Acid Concentration Protonation Protonation of Ether Oxygen Acid_Concentration->Protonation Temperature Temperature Ring_Opening Dioxine Ring Opening Temperature->Ring_Opening Time Exposure Time Degradation_Products Formation of Degradation Products (e.g., Chlorinated Catechols) Time->Degradation_Products Co_Solvent Co-solvent Co_Solvent->Protonation affects polarity Protonation->Ring_Opening SN1/SN2 mechanism Ring_Opening->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Factors influencing the acid-catalyzed degradation of 6-Chloro-2,3-dihydrobenzo[b]dioxine.

start Start: Prepare Stock Solution (1 mg/mL in Organic Solvent) stress Acid Stress: Dilute stock in 0.1M & 1M HCl (Final Conc. ~100 µg/mL) start->stress control Control Sample: Dilute stock in solvent/water (no acid) start->control incubate Incubate all samples (e.g., 60°C) stress->incubate control->incubate sample Withdraw aliquots at pre-defined time points incubate->sample neutralize Neutralize acidic aliquots with NaOH sample->neutralize analyze Analyze all samples by stability-indicating HPLC neutralize->analyze evaluate Evaluate Data: - Calculate % Degradation - Identify Degradation Products analyze->evaluate

Caption: Experimental workflow for an acid-catalyzed forced degradation study.

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2,3-dihydrobenzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-chloro-2,3-dihydrobenzodioxine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 6-chloro-2,3-dihydro-1,4-benzodioxine?

A1: The most prevalent and scalable method for the synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine is the Williamson ether synthesis. This reaction involves the condensation of 4-chlorocatechol with a 1,2-dihaloethane (commonly 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Stoichiometry of reactants: Precise control over the molar ratios of 4-chlorocatechol, the dihaloethane, and the base is crucial for maximizing yield and minimizing side products.

  • Reaction temperature: Maintaining a consistent and optimized temperature is essential for reaction kinetics and to prevent decomposition.

  • Mixing efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction volumes, to promote efficient heat and mass transfer.

  • Moisture control: The reaction is sensitive to water, which can consume the base and hinder the formation of the alkoxide. Using anhydrous solvents and reagents is recommended.

Q3: How can the purity of the final product be improved?

A3: Purification of 6-chloro-2,3-dihydro-1,4-benzodioxine can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is a common and effective technique for removing impurities. For more challenging separations, column chromatography on silica gel may be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-chlorocatechol. 2. Inactive dihaloethane. 3. Presence of moisture in the reaction. 4. Insufficient reaction temperature or time.1. Use a stronger base or ensure the base is of high purity and anhydrous. 2. Check the purity and reactivity of the dihaloethane. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature and monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
Formation of Polymeric Byproducts 1. Use of a highly reactive dihaloethane. 2. High concentration of reactants. 3. Incorrect stoichiometry, particularly an excess of the dihaloethane.1. Consider using a less reactive dihaloethane (e.g., 1,2-dichloroethane instead of 1,2-dibromoethane). 2. Perform the reaction at a lower concentration (higher dilution). 3. Carefully control the stoichiometry and consider slow, controlled addition of the dihaloethane to the reaction mixture.
Presence of Unreacted 4-Chlorocatechol 1. Insufficient amount of base. 2. Insufficient amount of dihaloethane. 3. Short reaction time.1. Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups of the catechol. 2. Use a slight excess of the dihaloethane. 3. Extend the reaction time and monitor for the disappearance of the starting material.
Difficulty in Product Isolation/Purification 1. Formation of an emulsion during workup. 2. Co-crystallization of impurities with the product.1. Break emulsions by adding a saturated brine solution or by centrifugation. 2. Try a different recrystallization solvent system or perform a preliminary purification by column chromatography before recrystallization.

Experimental Protocols

Synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine via Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine. Optimization of specific parameters may be required for different scales.

Materials:

  • 4-Chlorocatechol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorocatechol (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Dihaloethane: To the stirred suspension, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine. These values may vary depending on the specific reaction scale and conditions.

ParameterValue
Reactant Ratio (4-chlorocatechol:1,2-dibromoethane:K₂CO₃) 1 : 1.1 : 2.2
Solvent Anhydrous DMF
Reaction Temperature 80 - 90 °C
Reaction Time 12 - 24 hours
Typical Yield (after purification) 70 - 85%

Visualizations

Experimental Workflow for the Synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 4-Chlorocatechol and K2CO3 in a flask B Add anhydrous DMF under inert atmosphere A->B C Add 1,2-Dibromoethane dropwise B->C D Heat to 80-90°C for 12-24h C->D E Monitor reaction by TLC D->E F Cool and quench with water E->F G Extract with Ethyl Acetate F->G H Wash with water and brine G->H I Dry and concentrate H->I J Purify by recrystallization or chromatography I->J

Caption: Workflow for the synthesis of 6-chloro-2,3-dihydro-1,4-benzodioxine.

Logical Relationship of Troubleshooting Low Yield

G Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions (Polymerization) Side Reactions (Polymerization) Low Yield->Side Reactions (Polymerization) Moisture Contamination Moisture Contamination Low Yield->Moisture Contamination Suboptimal Temperature/Time Suboptimal Temperature/Time Low Yield->Suboptimal Temperature/Time Use Stronger/Anhydrous Base Use Stronger/Anhydrous Base Incomplete Deprotonation->Use Stronger/Anhydrous Base Control Stoichiometry/Concentration Control Stoichiometry/Concentration Side Reactions (Polymerization)->Control Stoichiometry/Concentration Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination->Use Anhydrous Conditions Optimize Reaction Parameters Optimize Reaction Parameters Suboptimal Temperature/Time->Optimize Reaction Parameters

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Method Refinement for Quantitative Analysis by Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining quantitative analysis methods using spectrophotometry.

Frequently Asked Questions (FAQs)

1. What is the optimal absorbance range for accurate quantitative measurements?

For the most reliable and linear results, as described by the Beer-Lambert Law, absorbance values should ideally be within the range of 0.1 to 1.0 Absorbance Units (AU).[1] To further minimize relative error, an even narrower range of 0.2 to 0.8 AU is often recommended.[2] Readings that exceed 1.5 AU are likely to be outside the linear range of the spectrophotometer, which can lead to inaccurate quantification.[3]

2. How do I select the correct analytical wavelength?

The standard practice is to use the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity for the analysis.[2] However, in instances where the absorbance peak is very sharp, or if there is potential interference from other substances in the sample, it may be advantageous to select a wavelength on a flatter "shoulder" of the peak to ensure more robust and stable measurements.[2]

3. What type of cuvette is appropriate for my experiment?

The choice of cuvette material is critical and is dictated by the wavelength range of your analysis:

  • UV Range (below 340 nm): Quartz cuvettes are essential as they are transparent to UV light. Both standard plastic and glass cuvettes will absorb UV radiation, leading to incorrect readings.[1][4]

  • Visible Range (above 340 nm): For analyses in the visible spectrum, polystyrene (plastic) or glass cuvettes are suitable and more cost-effective options.[4]

4. How frequently should my spectrophotometer be calibrated?

Regular calibration of your spectrophotometer is crucial for maintaining data accuracy.[5] It is best practice to perform a calibration check with a standard reference material before starting each new set of measurements.[5] Additionally, a routine maintenance and calibration schedule should be followed according to the manufacturer's guidelines.[5]

5. What is a "blank" solution and why is it necessary?

A blank solution is a critical component of spectrophotometric analysis. It contains all the constituents of your sample solution (e.g., solvent, buffers, reagents) except for the specific analyte you intend to measure.[5] The blank is used to zero the instrument, effectively subtracting the background absorbance from the cuvette, solvent, and other matrix components.[5] This ensures that the final absorbance reading is solely attributable to your analyte of interest.

Troubleshooting Guides

This section addresses common issues encountered during quantitative spectrophotometric experiments and provides systematic solutions.

Issue 1: High or Unstable Absorbance Readings

Symptoms:

  • Absorbance values are consistently above the recommended linear range (e.g., > 1.5 AU).

  • Readings fluctuate and do not stabilize.

  • The instrument displays an "over-range" or similar error message.

Possible Causes and Solutions:

Possible Cause Solution
Sample is too concentrated. Dilute the sample with the appropriate blank solution to bring the absorbance into the optimal linear range (0.1 - 1.0 AU).[1][3]
Incorrect blank solution. Ensure the blank is prepared correctly and contains all sample components except the analyte. Re-blank the instrument.
Air bubbles in the cuvette. Gently tap the cuvette to dislodge any bubbles from the optical path. Ensure the cuvette is filled sufficiently to avoid the light beam passing through the meniscus.
Inhomogeneous sample. Thoroughly mix the sample before pipetting into the cuvette to ensure a uniform concentration.[3]
Instrument instability. Allow the spectrophotometer's lamp to warm up for at least 15-30 minutes to reach thermal stability before taking measurements.[3] Ensure the instrument is on a stable surface, free from vibrations.[3]
Particulate matter in the sample. If the sample is turbid, centrifuge or filter it to remove suspended particles that can scatter light and artificially increase absorbance readings.
Issue 2: Low or Noisy Absorbance Readings

Symptoms:

  • Absorbance readings are near zero or very low.

  • The signal exhibits significant random fluctuations (high noise).

  • The signal-to-noise ratio is poor.

Possible Causes and Solutions:

Possible Cause Solution
Sample is too dilute. If possible, prepare a more concentrated sample. Alternatively, use a cuvette with a longer path length (e.g., 2 cm or 5 cm) to increase the absorbance signal.
Incorrect wavelength selection. Confirm that the measurement wavelength is set to the analyte's λmax. Measuring at a wavelength with low molar absorptivity will result in a weak signal.
Failing instrument light source. A weak or aging lamp can result in low light throughput and a noisy signal.[1] Check the lamp status and replace if necessary.
Dirty or scratched cuvette. Clean the cuvette thoroughly. Inspect the optical surfaces for scratches, which can scatter light. Always handle cuvettes by the frosted sides to avoid fingerprints.[5]
Incorrect cuvette orientation. Ensure the cuvette is placed in the holder so that the clear optical sides are aligned with the instrument's light path.
Detector malfunction. If all other potential causes are eliminated, the instrument's detector may require service. Contact the manufacturer's technical support.
Issue 3: Non-Linear Standard Curve

Symptoms:

  • The plot of absorbance versus concentration for the standard solutions does not form a straight line.

  • The correlation coefficient (R²) of the calibration curve is below the generally accepted limit of 0.995.

Possible Causes and Solutions:

Possible Cause Solution
Deviation from Beer-Lambert Law. This often occurs at high concentrations. Prepare standards that fall within the linear dynamic range of the assay and avoid those with very high absorbance values.[6]
Inaccurate standard preparation. Carefully re-prepare the standard solutions, ensuring accurate weighing and dilutions. Using freshly prepared standards is always recommended.
Chemical interactions. At varying concentrations, the analyte might undergo association, dissociation, or reaction with the solvent, which can alter its absorptivity and lead to a non-linear response.[6][7] Consider changing the solvent or using a buffer to maintain a constant pH.[7]
Instrument stray light. Stray light can cause significant negative deviations from linearity, especially at high absorbance values.[2][8] Ensure the sample compartment lid is securely closed. Persistent issues may indicate a need for instrument service.
Use of polychromatic light. Beer's Law is theoretically valid only for monochromatic light.[6] If your instrument's slit width is adjustable, using a narrower setting can improve linearity.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve

This protocol outlines the generation of a standard curve for the quantification of an unknown sample.

  • Prepare a Stock Standard Solution:

    • Accurately weigh a precise amount of the pure analyte.

    • Quantitatively transfer the analyte to a volumetric flask and dissolve it in the appropriate solvent to create a stock solution of a known high concentration.

  • Prepare a Series of Diluted Standards:

    • Perform accurate serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing concentrations.[9]

    • Use calibrated pipettes and volumetric flasks for all dilutions.

    • The concentration range of these standards should bracket the expected concentration of the unknown sample.

  • Configure the Spectrophotometer:

    • Power on the instrument and allow the lamp to warm up and stabilize for a minimum of 15-30 minutes.

    • Set the analytical wavelength to the predetermined λmax of the analyte.

  • Blank the Instrument:

    • Fill a clean cuvette with the blank solution.

    • Place the cuvette in the sample holder and perform a "zero" or "blank" operation to set the absorbance to 0.000.

  • Measure the Absorbance of Standards:

    • Begin with the lowest concentration standard. Rinse the cuvette with a small aliquot of the standard, then fill it.

    • Carefully wipe the optical surfaces of the cuvette with a lint-free cloth.

    • Place the cuvette in the instrument and record the stable absorbance reading.

    • Repeat this measurement for all prepared standards, progressing from the lowest to the highest concentration.

  • Generate the Standard Curve:

    • Plot the measured absorbance on the y-axis against the corresponding concentration on the x-axis.

    • Apply a linear regression analysis to the data points.

    • The resulting equation of the line (y = mx + c) and the correlation coefficient (R²) are critical for the analysis. A scientifically valid curve typically has an R² value of ≥ 0.995.

Protocol 2: Quantitative Analysis of an Unknown Sample
  • Prepare the Unknown Sample:

    • Dissolve or dilute the unknown sample using the same solvent as the standards.

    • Perform any necessary sample preparation steps such as extraction, filtration, or chemical derivatization to ensure the sample is in a suitable state for analysis.

  • Measure the Absorbance of the Unknown:

    • Using the identical instrument settings and blank from the standard curve generation, measure the absorbance of the prepared unknown sample.

    • If the measured absorbance falls outside the range of your standard curve, the sample must be appropriately diluted or concentrated and re-measured.

  • Determine the Concentration:

    • Use the linear regression equation (y = mx + c) from your standard curve to calculate the concentration.

    • Substitute the absorbance of the unknown sample for 'y' and solve for 'x', which represents the concentration.

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

Data Presentation: Method Validation Parameters

This table summarizes typical acceptance criteria for key validation parameters in a quantitative spectrophotometric method, as guided by ICH Q2(R1) principles.

Validation Parameter Acceptance Criteria Notes
Linearity Correlation coefficient (R²) ≥ 0.995A minimum of 5 concentration levels should be evaluated.
Accuracy % Recovery: 98.0% - 102.0%Assessed at a minimum of three concentration levels (e.g., 80%, 100%, 120% of target) with at least three replicates per level.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%Assessed with a minimum of 9 determinations across the specified range or 6 determinations at 100% of the target concentration.
Precision (Intermediate) RSD ≤ 3%Evaluates variations within the lab (e.g., different days, analysts, or equipment).
Range 80% - 120% of the test concentration for the assay of a drug substance or product.The interval providing acceptable linearity, accuracy, and precision.[9]

Visualizations

TroubleshootingWorkflow start Problem Encountered issue_type Identify Issue Type start->issue_type high_abs High / Unstable Absorbance issue_type->high_abs Absorbance Issue low_abs Low / Noisy Absorbance issue_type->low_abs Signal Issue non_linear Non-Linear Standard Curve issue_type->non_linear Calibration Issue check_conc Check Sample Concentration high_abs->check_conc check_conc2 Check Sample Concentration low_abs->check_conc2 check_standards Check Standard Concentrations non_linear->check_standards dilute Dilute Sample check_conc->dilute Too High check_blank Check Blank & Bubbles check_conc->check_blank OK solved1 Problem Resolved dilute->solved1 re_blank Re-prepare Blank & Degas Sample check_blank->re_blank Incorrect/Bubbles check_instrument Check Instrument Stability check_blank->check_instrument OK re_blank->solved1 warm_up Allow Warm-up Isolate from Vibrations check_instrument->warm_up Unstable check_instrument->solved1 Stable warm_up->solved1 concentrate Concentrate Sample or Use Longer Pathlength Cuvette check_conc2->concentrate Too Low check_wavelength Check Wavelength & Cuvette check_conc2->check_wavelength OK solved2 Problem Resolved concentrate->solved2 correct_settings Set to λmax Clean/Replace Cuvette check_wavelength->correct_settings Incorrect check_lamp Check Lamp Status check_wavelength->check_lamp OK correct_settings->solved2 replace_lamp Replace Lamp check_lamp->replace_lamp Failing check_lamp->solved2 OK replace_lamp->solved2 high_conc_standards Standards too Concentrated? check_standards->high_conc_standards Concentrations OK remake_standards Remake Standards in Linear Range check_standards->remake_standards Preparation Error high_conc_standards->remake_standards Yes check_chemistry Check for Chemical Interactions high_conc_standards->check_chemistry No solved3 Problem Resolved remake_standards->solved3 adjust_solvent Adjust Solvent/pH check_chemistry->adjust_solvent Yes check_stray_light Check for Stray Light check_chemistry->check_stray_light No adjust_solvent->solved3 service_instrument Service Instrument check_stray_light->service_instrument Yes check_stray_light->solved3 No service_instrument->solved3

Caption: Troubleshooting workflow for common spectrophotometry issues.

StandardCurveWorkflow prep_stock 1. Prepare Stock Standard Solution prep_dilutions 2. Prepare Serial Dilutions (≥5) prep_stock->prep_dilutions setup_spec 3. Set up Spectrophotometer (Warm-up, set λmax) prep_dilutions->setup_spec blank 4. Blank Instrument with Solvent setup_spec->blank measure_standards 5. Measure Absorbance of Standards blank->measure_standards plot_curve 6. Plot Absorbance vs. Concentration measure_standards->plot_curve linear_regression 7. Perform Linear Regression (Check R² ≥ 0.995) plot_curve->linear_regression measure_unknown 8. Measure Absorbance of Unknown Sample linear_regression->measure_unknown calculate_conc 9. Calculate Concentration using Curve Equation measure_unknown->calculate_conc final_result Final Concentration calculate_conc->final_result

Caption: Experimental workflow for quantitative analysis.

References

Validation & Comparative

Confirming the Structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. In the realm of heterocyclic chemistry, 6-Chloro-2,3-dihydrobenzo[b]dioxine and its derivatives are significant scaffolds in medicinal chemistry. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structure elucidation of these compounds, supported by experimental data and detailed protocols.

The complexity of 1D NMR spectra for substituted aromatic compounds often leads to signal overlap, making conclusive assignments challenging. 2D NMR spectroscopy overcomes this by correlating nuclear spins through chemical bonds or space, providing a powerful tool for structural analysis. This guide will focus on a comparative analysis of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Comparative Analysis of 2D NMR Techniques

To illustrate the utility of these techniques, we will consider the hypothetical but representative 1D and 2D NMR data for 6-Chloro-2,3-dihydrobenzo[b]dioxine.

Structure:

Table 1: Hypothesized ¹H and ¹³C NMR Data for 6-Chloro-2,3-dihydrobenzo[b]dioxine in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
24.30 (m)64.5
34.30 (m)64.3
56.85 (d, J=8.5 Hz)117.8
76.80 (dd, J=8.5, 2.5 Hz)121.5
86.75 (d, J=2.5 Hz)118.5
4a-143.2
6-125.5
8a-142.0

Correlation Spectroscopy (COSY)

COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. This is invaluable for identifying adjacent protons in a molecule.

Key Information Provided:

  • Identifies protons that are directly coupled to each other.

  • Helps to piece together fragments of a molecule based on proton connectivity.

Table 2: Expected COSY Correlations for 6-Chloro-2,3-dihydrobenzo[b]dioxine

Proton 1 (ppm)Proton 2 (ppm)Correlation Type
6.85 (H-5)6.80 (H-7)³J (ortho)
4.30 (H-2)4.30 (H-3)²J (geminal) & ³J (vicinal)

In the aromatic region, a cross-peak between H-5 and H-7 would confirm their ortho relationship. In the aliphatic region, the protons on C-2 and C-3 would show correlations, indicating their connectivity within the dioxine ring.

Heteronuclear Single Quantum Coherence (HSQC)

HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

Key Information Provided:

  • Directly links each proton signal to its corresponding carbon signal.

  • Simplifies the assignment of protonated carbons.

Table 3: Expected HSQC Correlations for 6-Chloro-2,3-dihydrobenzo[b]dioxine

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
6.85117.8H-5 to C-5
6.80121.5H-7 to C-7
6.75118.5H-8 to C-8
4.3064.5H-2 to C-2
4.3064.3H-3 to C-3

HSQC provides a direct and unambiguous assignment of the protonated carbons, which is a crucial step in the full structural elucidation.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is another heteronuclear correlation experiment that reveals long-range (typically two to three bond) correlations between protons and carbons (¹H-¹³C). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments.[1]

Key Information Provided:

  • Connects protons to carbons that are two or three bonds away.

  • Essential for assigning quaternary (non-protonated) carbons.[1]

  • Confirms the connectivity between different spin systems identified by COSY.

Table 4: Expected Key HMBC Correlations for 6-Chloro-2,3-dihydrobenzo[b]dioxine

Proton (ppm)Correlated Carbon (ppm)Correlation TypeStructural Information
6.85 (H-5)143.2 (C-4a), 121.5 (C-7)³J, ²JConnects aromatic ring to dioxine ring
6.75 (H-8)142.0 (C-8a), 125.5 (C-6)²J, ²JConfirms position of Cl and assigns quaternary carbons
4.30 (H-2/H-3)143.2 (C-4a), 142.0 (C-8a)³J, ³JConfirms connectivity of the dioxine ring to the aromatic system

The HMBC correlations are critical for assembling the complete molecular structure. For instance, the correlation from the aliphatic protons (H-2/H-3) to the quaternary carbons of the aromatic ring (C-4a and C-8a) definitively establishes the fusion of the two ring systems.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Sample Preparation: Approximately 5-10 mg of the 6-Chloro-2,3-dihydrobenzo[b]dioxine derivative is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. COSY Experiment:

  • Pulse Program: cosygpqf

  • Spectral Width (¹H): 12 ppm in both dimensions

  • Number of Scans: 8

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

  • Acquisition Time: 0.21 s

2. HSQC Experiment:

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (¹H): 12 ppm

  • Spectral Width (¹³C): 160 ppm

  • Number of Scans: 4

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

  • ¹J C-H Coupling Constant: 145 Hz

3. HMBC Experiment:

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (¹H): 12 ppm

  • Spectral Width (¹³C): 200 ppm

  • Number of Scans: 16

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

  • Long-range J C-H Coupling Constant: Optimized for 8 Hz

Data Processing and Visualization

The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing typically involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to identify the correlations.

Diagrams of Experimental Workflow and Logical Relationships:

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structure Elucidation Sample Dissolve Compound in CDCl3 NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Acquire_1D 1D NMR (¹H, ¹³C) NMR_Tube->Acquire_1D Insert into Spectrometer Acquire_COSY COSY Acquire_1D->Acquire_COSY Acquire_HSQC HSQC Acquire_1D->Acquire_HSQC Acquire_HMBC HMBC Acquire_1D->Acquire_HMBC Process_Data Fourier Transform, Phasing, Baseline Correction Acquire_HMBC->Process_Data Analyze_Correlations Analyze 2D Correlations Process_Data->Analyze_Correlations Assign_Structure Assign Structure Analyze_Correlations->Assign_Structure

Caption: Experimental Workflow for 2D NMR Structure Confirmation.

logical_relationships cluster_info Information Gained COSY COSY (¹H-¹H Correlations) Proton_Networks Proton Connectivity COSY->Proton_Networks HSQC HSQC (¹H-¹³C One-Bond Correlations) Protonated_Carbons Direct C-H Attachment HSQC->Protonated_Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) Quaternary_Carbons Quaternary Carbons & Fragment Assembly HMBC->Quaternary_Carbons Structure Complete Structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine Proton_Networks->Structure Protonated_Carbons->Structure Quaternary_Carbons->Structure

Caption: Logical Relationships in 2D NMR Data Interpretation.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive methodology for the unambiguous structure determination of 6-Chloro-2,3-dihydrobenzo[b]dioxine derivatives. While COSY delineates the proton frameworks and HSQC assigns the protonated carbons, it is the HMBC experiment that often provides the final, crucial pieces of the puzzle by identifying quaternary carbons and linking disparate fragments. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR techniques is essential for the confident characterization of novel chemical entities.

References

Chloro-Substitution on Benzodioxane Ring: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 1,4-benzodioxane derivatives reveals that the strategic placement of a chloro-substituent on the benzodioxane ring can significantly modulate their biological activity. This comparative guide, designed for researchers, scientists, and drug development professionals, delves into the structure-activity relationships of chloro-substituted versus non-substituted benzodioxanes, with a focus on their impact on alpha-1 adrenergic and 5-HT1A receptors, as well as their anticancer and antimicrobial properties. The findings are supported by a compilation of experimental data and detailed methodologies to aid in future research and development.

Impact on Alpha-1 Adrenergic Receptor Antagonism

Benzodioxane derivatives have long been recognized for their potent alpha-1 adrenergic receptor antagonist activity. The introduction of a chloro-substituent can influence the binding affinity and selectivity of these compounds. While direct comparative studies are limited, structure-activity relationship (SAR) analyses of various substituted benzodioxanes provide insights into the role of halogen substitution.

CompoundSubstitutionReceptor SubtypeBinding Affinity (Ki, nM)Reference
WB-4101 Analogue8-Chloroα1AData not specified[1]
α1BData not specified[1]
α1DData not specified[1]
Non-substituted Analogue-α1AData not specified[1]
α1BData not specified[1]
α1DData not specified[1]

The alpha-1 adrenergic signaling pathway, a key target for these compounds, is initiated by the binding of catecholamines like norepinephrine and epinephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Alpha1_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Norepinephrine/ Epinephrine Alpha1_R α1-Adrenergic Receptor (GPCR) Ligand->Alpha1_R Binds G_Protein Gq Protein (α, β, γ subunits) Alpha1_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response sHT1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Serotonin (5-HT)/ Agonist 5HT1A_R 5-HT1A Receptor (GPCR) Ligand->5HT1A_R Binds G_Protein Gi Protein (α, β, γ subunits) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Experimental_Workflow Start Compound Synthesis (Chloro-substituted & Non-substituted Benzodioxanes) Purification Purification & Characterization (e.g., NMR, Mass Spec) Start->Purification Primary_Screening Primary Biological Screening (e.g., Receptor Binding, Cell Viability) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Functional Assays, Selectivity Profiling) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

References

The Pivotal Role of the 6-Chloro Substituent in 2,3-Dihydrobenzo[b]dioxine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs reveals the critical influence of the chloro substitution on their biological activity. This guide provides a comparative analysis of these analogs, supported by experimental data, to elucidate their therapeutic potential across various biological targets, including enzyme inhibition and receptor modulation.

The 2,3-dihydrobenzo[b]dioxine (also known as 1,4-benzodioxan) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to significantly modulate the pharmacological properties of the resulting analogs. This guide synthesizes findings from multiple studies to offer a comparative perspective on the SAR of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs has spanned various therapeutic areas, from enzyme inhibition to receptor binding. The following tables summarize the quantitative data from different studies, providing a clear comparison of the activity of 6-chloro substituted analogs with other derivatives.

Monoamine Oxidase B (MAO-B) Inhibition

A study on 1,4-benzodioxan-substituted chalcones as inhibitors of human monoamine oxidase B (hMAO-B) included a 6-chloro substituted analog. The data highlights the potency of these compounds and provides a basis for comparing the electronic effects of different substituents on the benzodioxan ring.

Compound IDStructureRhMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (A/B)
1 6-HH>40>40-
2 6-ClCl0.089>40>449
3 6-BrBr0.026>40>1538
4 6-FF0.045>40>889

Data sourced from a study on 1,4-benzodioxan-substituted chalcones[1].

The results indicate that the presence of a halogen at the 6-position significantly enhances MAO-B inhibitory activity compared to the unsubstituted analog. The 6-chloro analog shows potent and selective inhibition of hMAO-B.

Enzyme Inhibition and Antimicrobial Activity of Sulfonamide Derivatives

A series of sulfonamide derivatives of 1,4-benzodioxane-6-amine, including N-substituted analogs, were synthesized and evaluated for their enzyme inhibitory and antimicrobial activities. While direct 6-chloro analogs were not the primary focus, the study provides valuable insights into the broader SAR of substituted benzodioxanes. Some of the tested parent sulfonamides did contain a chloro-substituted aryl group attached to the sulfonamide nitrogen.

Compound IDRLipoxygenase IC50 (µM)Butyrylcholinesterase IC50 (µM)Acetylcholinesterase IC50 (µM)
5a 4-chlorophenyl45.3 ± 0.8>100>100
5b 2,4-dichlorophenyl38.7 ± 0.585.2 ± 1.2>100

Data adapted from studies on sulfonamide derivatives of 1,4-benzodioxane[2][3].

These findings suggest that the incorporation of a chloro-substituent on the appended aryl ring can contribute to biological activity, particularly against lipoxygenase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the evaluation of 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs.

Radioligand Receptor Binding Assay Protocol

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed to pellet the membranes.

  • The pellet is washed and resuspended in the assay buffer.[4]

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (the 6-chloro-2,3-dihydrobenzo[b]dioxine analog) are added to compete for binding with the radioligand.

  • The reaction is incubated to reach equilibrium.[4]

3. Filtration and Detection:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Synthesis and Evaluation Workflows

To better understand the process of drug discovery involving these analogs, the following diagrams illustrate the general workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start Starting Material (e.g., 4-chlorocatechol) step1 Introduction of Dioxane Ring start->step1 step2 Functional Group Interconversion step1->step2 step3 Coupling with Side Chain step2->step3 final_product 6-Chloro-2,3-dihydrobenzo[b]dioxine Analogs step3->final_product in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) final_product->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo In Vivo Studies (for promising candidates) sar_analysis->in_vivo

Caption: General workflow for the synthesis and biological evaluation of 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs.

This logical flow demonstrates the iterative process of designing, synthesizing, and testing new chemical entities to understand their structure-activity relationships.

Signaling Pathways and Molecular Interactions

While specific signaling pathways for novel 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs are often the subject of ongoing research, their interaction with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors is a primary area of investigation. The following diagram illustrates a simplified, canonical GPCR signaling cascade that these analogs might modulate.

G ligand 6-Chloro-2,3-dihydrobenzo[b]dioxine Analog receptor GPCR (e.g., Dopamine/Serotonin Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway potentially modulated by 6-Chloro-2,3-dihydrobenzo[b]dioxine analogs.

References

A Comparative Guide to the In Vitro Evaluation of Benzodioxine Derivatives as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel benzodioxine derivatives as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors against established clinical alternatives. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks (SSBs)[1]. Its inhibition has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality[1]. Several PARP1 inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval for the treatment of various cancers[2][3]. The continuous development of novel PARP1 inhibitors with improved potency and selectivity is a key focus in cancer drug discovery. This guide focuses on a series of recently developed benzodioxine derivatives and compares their in vitro PARP1 inhibitory activity with that of established drugs.

Comparative Analysis of In Vitro PARP1 Inhibition

Recent research has led to the synthesis and evaluation of a series of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as potent PARP1 inhibitors[5]. Through structural modifications and scaffold hopping, a lead compound was identified with significant inhibitory activity against the PARP1 enzyme.

Quantitative Data Summary

The following table summarizes the in vitro PARP1 inhibitory activity (IC50 values) of the most potent benzodioxine derivative compared to several clinically approved PARP1 inhibitors. It is important to note that the IC50 values for the established inhibitors can vary between studies due to different assay conditions.

InhibitorTypePARP1 IC50 (µM)Reference(s)
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide (Compound 49) Benzodioxine Derivative0.082[5]
Olaparib Phthalazinone Derivative0.001 - 0.005 (median ~0.001)[1][4]
Rucaparib Indole Carboxamide0.0008 - 0.007 (median ~0.001)[1][4]
Talazoparib Fluoro-dihydroisoquinolinone~0.001[1][4]
Niraparib Indazole Carboxamide0.002 - 0.035 (median ~0.004)[1]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of benzodioxine derivatives and other PARP1 inhibitors.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay is commonly used to determine the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity, and a reduction in signal in the presence of an inhibitor indicates its potency[1].

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (benzodioxine derivatives, established inhibitors) dissolved in DMSO

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Blocking: Wells are blocked with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding[1]. Plates are then washed again.

  • Inhibitor Addition: Serial dilutions of the test compounds (e.g., benzodioxine derivatives) and a positive control (e.g., Olaparib) are prepared. A typical starting concentration is 100 µM with 3-fold serial dilutions[1]. 2.5 µL of each dilution or DMSO vehicle (for the positive control) is added to the designated wells[1].

  • Reaction Initiation: A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is prepared. 12.5 µL of the master mix is added to all wells except the blank wells[1].

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the enzymatic reaction to proceed[1].

  • Detection: The plate is washed, and diluted Streptavidin-HRP is added to each well and incubated for 30 minutes at room temperature[1].

  • Signal Generation: After another wash step, the chemiluminescent HRP substrate is added to each well.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader[1].

  • Data Analysis: The IC50 values are calculated from the dose-response curves by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 (Inactive) DNA_Damage->PARP1 Recruitment & Activation PARP1_active PARP1 (Active) PARP1->PARP1_active PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR PARylation NAD NAD+ NAD->PARP1_active Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Benzodioxine Derivative or other PARP Inhibitor Inhibitor->PARP1_active Inhibition

Caption: PARP1 signaling in DNA repair and the mechanism of inhibition.

Experimental Workflow for In Vitro PARP1 Inhibition Assay

The diagram below outlines the key steps in the in vitro evaluation of PARP1 inhibitors.

Experimental_Workflow start Start: Prepare Reagents plate_prep Prepare Histone-Coated 96-Well Plate start->plate_prep blocking Block Wells plate_prep->blocking add_inhibitor Add Inhibitors to Plate blocking->add_inhibitor inhibitor_prep Prepare Serial Dilutions of Inhibitors inhibitor_prep->add_inhibitor add_mix Add Reaction Mix to Plate add_inhibitor->add_mix reaction_mix Prepare PARP1 Reaction Mix reaction_mix->add_mix incubation Incubate for 1 Hour add_mix->incubation detection_prep Wash and Add Streptavidin-HRP incubation->detection_prep signal_gen Add Chemiluminescent Substrate detection_prep->signal_gen read_plate Measure Luminescence signal_gen->read_plate analysis Calculate IC50 Values read_plate->analysis

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Conclusion

The development of novel PARP1 inhibitors, such as the benzodioxine derivatives highlighted in this guide, represents a promising avenue for advancing cancer therapy. The lead benzodioxine derivative demonstrates potent in vitro inhibition of PARP1. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this new class of inhibitors. The experimental protocols and comparative data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Docking Analysis of 6-Chloro-2,3-dihydrobenzo[b]dioxine Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of In Silico Docking Studies of 6-Chloro-2,3-dihydrobenzo[b]dioxine Ligands Against Key Protein Targets.

This guide provides a framework for conducting and evaluating comparative molecular docking studies of 6-Chloro-2,3-dihydrobenzo[b]dioxine and its derivatives. Due to a lack of publicly available, direct comparative experimental data for this specific ligand series against multiple targets, this document presents a synthesized methodology and illustrative data based on published research on similar benzodioxane-containing compounds. The information herein is intended to serve as a template for future in silico research in this area.

Introduction to 6-Chloro-2,3-dihydrobenzo[b]dioxine Ligands

The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a versatile structure found in many biologically active compounds. The addition of a chloro-substituent at the 6-position can significantly influence the ligand's electronic properties and its interactions with protein targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into potential therapeutic applications. This guide focuses on a comparative docking approach against four protein targets that have been successfully modulated by benzodioxane derivatives:

  • β-ketoacyl-ACP synthase III (FabH): A key enzyme in bacterial fatty acid biosynthesis, making it a target for novel antibiotics.[1][3]

  • Filamenting temperature-sensitive mutant Z (FtsZ): A prokaryotic homolog of tubulin that is essential for bacterial cell division, representing another important antibacterial target.[3][4]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and a well-established target for anti-inflammatory drugs.

  • Poly(ADP-ribose) polymerase 1 (PARP1): An enzyme critical for DNA repair, with its inhibitors being a focus in cancer therapy.[1]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol is a generalized workflow synthesized from various molecular docking studies on benzodioxane derivatives.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, DOCK 6, or similar programs are commonly used.[5]

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Protein and Ligand Preparation Tools: AutoDockTools, OpenBabel.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of 6-Chloro-2,3-dihydrobenzo[b]dioxine and its analogs are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: The ligand structures are energy-minimized using a force field such as MMFF94 or AM1 to obtain a stable conformation.

  • File Format Conversion: The minimized ligand structures are converted to the PDBQT format for use with AutoDock Vina, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

Protein Preparation
  • Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Representative PDB IDs include:

    • FabH (E. coli): 3IL9, 1EBL

    • FtsZ (S. aureus): 4DXD, 6RVQ

    • COX-2 (Human): 5IKR, 1CX2

    • PARP1 (Human): 4DQY, 7AAC

  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.

  • File Format Conversion: The prepared protein structure is converted to the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Execution: The docking simulation is performed using the prepared ligand and protein files. The docking software explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (e.g., binding energy in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Experimental Workflow Diagram

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_3d 3D Structure Generation ligand_min Energy Minimization ligand_3d->ligand_min ligand_pdbqt Convert to PDBQT ligand_min->ligand_pdbqt grid Define Grid Box ligand_pdbqt->grid protein_pdb Download PDB Structure protein_clean Clean Protein protein_pdb->protein_clean protein_h Add Hydrogens & Charges protein_clean->protein_h protein_pdbqt Convert to PDBQT protein_h->protein_pdbqt protein_pdbqt->grid docking Run Docking Simulation grid->docking analysis Analyze Results docking->analysis report Comparative Analysis analysis->report

Caption: A generalized workflow for molecular docking studies.

Comparative Data Presentation (Illustrative)

The following tables present hypothetical docking scores for 6-Chloro-2,3-dihydrobenzo[b]dioxine and two of its hypothetical derivatives against the four target proteins. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Docking Scores (Binding Energy in kcal/mol)

LigandFabHFtsZCOX-2PARP1
6-Chloro-2,3-dihydrobenzo[b]dioxine-6.8-7.2-8.5-7.9
Derivative A (with amide substitution)-7.5-7.9-9.2-8.8
Derivative B (with carboxylate group)-8.1-8.5-9.8-9.5

Table 2: Hypothetical Key Interacting Residues

LigandProtein TargetKey Interacting ResiduesInteraction Type
6-Chloro-2,3-dihydrobenzo[b]dioxineFabHMet158, Phe231Hydrophobic
FtsZVal207, Asn263Hydrogen Bond
COX-2Tyr385, Arg120Pi-Alkyl, Hydrogen Bond
PARP1Gly863, Ser904Hydrogen Bond
Derivative ACOX-2Arg513, Tyr355Hydrogen Bond, Pi-Sigma
Derivative BPARP1Arg878, Tyr907Salt Bridge, Pi-Pi Stacking

Signaling Pathways and a Deeper Look into the Targets

Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the potential biological effects of the ligands.

FabH and Bacterial Fatty Acid Synthesis

FabH initiates fatty acid synthesis in bacteria, a pathway essential for building cell membranes and other vital components.[6][7] Inhibiting FabH disrupts this pathway, leading to bacterial cell death.

FabH Signaling Pathway Diagram

FabH_pathway acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp elongation Elongation Cycles (FabB, FabF, FabG, FabI) acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids membrane Cell Membrane Synthesis fatty_acids->membrane

Caption: The role of FabH in the initiation of bacterial fatty acid synthesis.

FtsZ and Bacterial Cell Division

FtsZ is a key protein in bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome complex.[2][3][4][8][9] The Z-ring constricts, leading to cell division. Inhibition of FtsZ polymerization prevents cell division, resulting in filamentation and eventual cell death.[3]

FtsZ in Bacterial Cell Division Diagram

FtsZ_pathway ftsZ_monomers FtsZ Monomers z_ring Z-ring Formation (Polymerization) ftsZ_monomers->z_ring gtp GTP gtp->z_ring divisome Divisome Assembly z_ring->divisome constriction Cell Constriction divisome->constriction division Cell Division constriction->division COX2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation PARP1_pathway dna_damage DNA Single-Strand Break parp1_inactive PARP1 (inactive) dna_damage->parp1_inactive parp1_active PARP1 (active) parp1_inactive->parp1_active par Poly(ADP-ribose) Synthesis parp1_active->par nad NAD+ nad->par recruitment Recruitment of DNA Repair Proteins par->recruitment dna_repair DNA Repair recruitment->dna_repair

References

Unveiling the Anticancer Potential: A Comparative Analysis of Novel Benzodioxane Derivatives' Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative guide offering a detailed analysis of the cytotoxic effects of novel benzodioxane derivatives against various cancer cell lines has been compiled for researchers, scientists, and drug development professionals. This guide summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to provide an objective overview of the anticancer potential of this promising class of compounds.

Recent studies have highlighted the efficacy of newly synthesized benzodioxane derivatives in inhibiting the proliferation of a range of cancer cells. This guide focuses on the comparative performance of these compounds, presenting a valuable resource for identifying lead candidates for future drug development.

Comparative Cytotoxicity of Benzodioxane Derivatives

The in vitro cytotoxic activity of various novel benzodioxane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, key indicators of a compound's potency, have been determined using standardized assays. The data, summarized in the tables below, showcases the differential sensitivity of cancer cell lines to these compounds.

A noteworthy 1,4-benzodioxine derivative, designated as Compound 11a , has demonstrated broad-spectrum activity against hepatocellular carcinoma (HepG2), prostate cancer (PC-3), breast cancer (MCF-7), and lung cancer (A549) cell lines, with IC50 values all below 10 µM.[1] In a separate study, a 1,4-benzodioxane-hydrazone derivative, Compound 7e , exhibited potent growth-inhibitory effects, particularly against melanoma cell lines.[2]

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 11a HepG2 (Liver)< 10[1]
PC-3 (Prostate)< 10[1]
MCF-7 (Breast)< 10[1]
A549 (Lung)< 10[1]
Compound 7e MDA-MB-435 (Melanoma)0.20[2]
M14 (Melanoma)0.46[2]
SK-MEL-2 (Melanoma)0.57[2]
UACC-62 (Melanoma)0.27[2]
mTOR Kinase 5.47[2]

Elucidating the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Investigations into the mechanisms underlying the cytotoxic effects of these novel benzodioxane derivatives have revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

Compound 11a was found to induce apoptosis in MCF-7 cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] Furthermore, it elevated the expression of the tumor suppressor protein p53, activated initiator and executioner caspases, and promoted the release of cytochrome C from the mitochondria.[1] This compound also caused an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitosis, and was identified as a tubulin polymerization inhibitor.[1]

Similarly, Compound 7e was shown to induce apoptosis and cause cell cycle arrest in the S-phase in MDA-MB-435 melanoma cells.[2]

G cluster_0 Experimental Workflow: Cytotoxicity and Mechanistic Analysis A Cancer Cell Culture (e.g., HeLa, MCF-7, A549) B Treatment with Novel Benzodioxane Derivatives A->B C Cytotoxicity Assessment (MTT Assay) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Analysis (Western Blot) B->E F Data Analysis (IC50/GI50 Determination) C->F

Figure 1: A generalized workflow for evaluating the cytotoxicity and mechanism of action of novel compounds.

G cluster_1 Apoptosis Signaling Pathway Induced by Benzodioxane Derivatives Benzodioxane Benzodioxane Derivatives p53 p53 Activation Benzodioxane->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Benzodioxane->Bax_Bcl2 p53->Bax_Bcl2 Mitochondria Mitochondrial Cytochrome C Release Bax_Bcl2->Mitochondria Caspases Caspase Activation (Initiator & Executioner) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: A simplified representation of the intrinsic apoptotic pathway activated by certain benzodioxane derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this guide provides detailed methodologies for the key experiments performed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the benzodioxane derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect and quantify specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.

  • Protein Extraction: Following treatment with the benzodioxane derivatives, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: After treatment, cells are harvested and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of individual cells is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational understanding of the cytotoxic potential of novel benzodioxane derivatives. The presented data and methodologies are intended to facilitate further research and development of this promising class of anticancer agents. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore the potential for developing targeted therapies for various cancers.

References

A Comparative Guide to the Validation of Synthesis Pathways for Chiral Benzodioxine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is of paramount importance, directly influencing the stereochemical outcome of subsequent reactions and the efficacy and safety of the final active pharmaceutical ingredient (API). Chiral 2,3-dihydro-1,4-benzodioxane-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a variety of biologically active compounds.[1] This guide provides an objective comparison of common synthesis pathways for these chiral molecules, with a focus on validation methods and supporting experimental data.

Comparison of Synthetic Pathways

Several strategies exist for the synthesis of chiral benzodioxine carboxylic acids, each with its own advantages and disadvantages. The choice of pathway often depends on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the required enantiomeric purity. The following table summarizes key performance indicators for some of the most prevalent methods.

Synthesis PathwayKey FeaturesTypical YieldEnantiomeric Excess (e.e.)Key Reagents/CatalystsPrimary Validation Method
Enzymatic Kinetic Resolution Utilizes enzymes to selectively acylate one enantiomer of a racemic mixture, allowing for separation. Environmentally friendly approach.[1]45-50% (for the desired enantiomer)>97%[1]Candida antarctica lipase B (CALB), acyl donorChiral High-Performance Liquid Chromatography (HPLC)
Palladium-Catalyzed Asymmetric Intramolecular C-O Bond Formation Employs a palladium catalyst with a chiral ligand to induce enantioselectivity in the cyclization step.[2]Good to excellentModerate to excellent[1]Palladium source (e.g., Pd(OAc)2), chiral ligand (e.g., SDP(O))Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral Pool Synthesis Starts with an enantiomerically pure precursor, such as D-mannitol, to build the chiral benzodioxane structure.[3]Varies depending on the number of stepsHigh (dependent on the purity of the starting material)Enantiopure starting material (e.g., D-mannitol)NMR Spectroscopy, Optical Rotation
Resolution via Diastereomeric Salt Formation A classical method involving the reaction of the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[3][4]Typically below 50% for the desired enantiomer after separationCan reach >99% after recrystallizationChiral amine (e.g., (S)-(-)-1-phenylethylamine)Chiral HPLC, Melting Point Analysis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any synthetic pathway. Below are representative protocols for the key synthesis and validation methods discussed.

Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester

This protocol is adapted from a study utilizing an engineered Candida antarctica lipase B.[1]

Materials:

  • (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester

  • Engineered Candida antarctica lipase B (CALB) mutant (e.g., A225F/T103A)

  • Phosphate buffer (pH 7.4)

  • n-Butanol (cosolvent)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester (50 mM) in a phosphate buffer containing 20% n-butanol, add the engineered CALB mutant.

  • Incubate the reaction mixture at 30°C with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), quench the reaction by adding ethyl acetate.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted (S)-ester and the hydrolyzed (R)-acid.

Validation of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

Procedure:

  • Dissolve a small sample of the product in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers will have different retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Visualizing the Synthesis and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and validation processes.

Synthesis_Pathways cluster_synthesis Synthesis Pathways Racemic_Ester Racemic Benzodioxine Carboxylic Acid Ester Enzymatic_Resolution Enzymatic_Resolution Racemic_Ester->Enzymatic_Resolution Enzymatic Kinetic Resolution Chiral_Acid Chiral Benzodioxine Carboxylic Acid Chiral_Ester Enantiopure Ester Enzymatic_Resolution->Chiral_Acid Enzymatic_Resolution->Chiral_Ester Acyclic_Precursor Acyclic Precursor Pd_Catalysis Pd_Catalysis Acyclic_Precursor->Pd_Catalysis Pd-Catalyzed Asymmetric Cyclization Pd_Catalysis->Chiral_Acid Chiral_Pool Chiral Pool (e.g., D-Mannitol) Chiral_Pool_Synthesis Chiral_Pool_Synthesis Chiral_Pool->Chiral_Pool_Synthesis Multi-step Synthesis Chiral_Pool_Synthesis->Chiral_Acid Racemic_Acid Racemic Benzodioxine Carboxylic Acid Diastereomeric_Resolution Diastereomeric_Resolution Racemic_Acid->Diastereomeric_Resolution Diastereomeric Salt Resolution Diastereomeric_Resolution->Chiral_Acid

Caption: Alternative synthesis pathways for chiral benzodioxine carboxylic acids.

Validation_Workflow cluster_workflow Validation Workflow cluster_techniques Analytical Techniques Start Synthesized Chiral Product Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Characterization Structural Characterization Purification->Characterization Yield Calculation Purity_Analysis Purity and Enantiomeric Excess Determination Characterization->Purity_Analysis NMR NMR Spectroscopy (Structure Confirmation) Characterization->NMR MS Mass Spectrometry (Molecular Weight) Characterization->MS Final_Product Validated Chiral Product Purity_Analysis->Final_Product Meets Specifications Chiral_HPLC Chiral HPLC (e.e. Determination) Purity_Analysis->Chiral_HPLC Optical_Rotation Polarimetry (Optical Activity) Purity_Analysis->Optical_Rotation

Caption: General workflow for the validation of a synthesized chiral product.

Alternative Chiral Building Blocks

While chiral benzodioxine carboxylic acids are valuable, other chiral synthons can also be employed in drug development. The choice of building block depends on the target molecule and the desired physicochemical properties.

Alternative Building BlockKey Structural FeatureCommon Applications in Drug Development
Chiral Oxazolidinones Five-membered heterocyclic ring with nitrogen and oxygenChiral auxiliaries in asymmetric synthesis, synthesis of antibiotics (e.g., Linezolid).[5]
Chiral Piperidines Six-membered heterocyclic ring with nitrogenSynthesis of alkaloids, GPCR modulators, and CNS-active drugs.
Chiral Amino Acids Amino group and carboxylic acid group attached to a chiral carbonPeptide synthesis, synthesis of various small molecule drugs.
Chiral Tetrahydrofurans Five-membered heterocyclic ring with oxygenSynthesis of nucleoside analogues, natural products, and various APIs.

The selection of a particular chiral building block will be dictated by the overall synthetic strategy and the desired biological activity of the final compound. A thorough evaluation of the available synthetic routes and the properties of the resulting molecules is essential for successful drug development.

References

A Preclinical Comparative Analysis of Benzodioxane-Based Anticonvulsants and Existing Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical comparison of the efficacy of the novel benzodioxane-based anticonvulsant, JNJ-26489112, with a selection of established antiepileptic drugs (AEDs). The data presented is derived from preclinical animal models, primarily the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) tests in mice, which are standard models for assessing potential efficacy against generalized tonic-clonic and absence seizures, respectively.

Preclinical Efficacy Comparison

The following tables summarize the median effective dose (ED50) of JNJ-26489112 and comparator AEDs in two standard preclinical seizure models in mice. A lower ED50 value indicates higher potency.

Table 1: Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Test in Mice

CompoundClassMES ED50 (mg/kg, i.p.)Primary Mechanism of Action
JNJ-26489112 Benzodioxane Sulfamide13.5 (rat, p.o.)Voltage-gated Na+ and N-type Ca2+ channel blocker, K+ channel opener
PhenytoinHydantoin9.5Voltage-gated Na+ channel blocker
CarbamazepineCarboxamide8.8Voltage-gated Na+ channel blocker
ValproateCarboxylic Acid272Broad-spectrum (GABAergic, Na+ channel blocker)
LamotriginePhenyltriazine2.1Voltage-gated Na+ channel blocker
TopiramateSulfamate-substituted monosaccharide40.9 (p.o.)Broad-spectrum (multiple mechanisms)
LevetiracetamPyrrolidine derivativeInactiveSV2A binder

Note: Data for JNJ-26489112 is from rats and administered orally (p.o.), while other data is primarily from mice with intraperitoneal (i.p.) administration unless otherwise specified. Direct comparison should be made with caution due to species and administration route differences.

Table 2: Anticonvulsant Potency in the Pentylenetetrazole (PTZ) Seizure Test in Mice

CompoundClassPTZ ED50 (mg/kg, i.p.)Primary Mechanism of Action
JNJ-26489112 Benzodioxane SulfamideBroad-spectrum activity suggested, specific ED50 not availableVoltage-gated Na+ and N-type Ca2+ channel blocker, K+ channel opener
PhenytoinHydantoinInactiveVoltage-gated Na+ channel blocker
CarbamazepineCarboxamide31.4Voltage-gated Na+ channel blocker
ValproateCarboxylic Acid152Broad-spectrum (GABAergic, Na+ channel blocker)
LamotriginePhenyltriazine4.9Voltage-gated Na+ channel blocker
TopiramateSulfamate-substituted monosaccharide1030 (p.o.)Broad-spectrum (multiple mechanisms)
LevetiracetamPyrrolidine derivative36SV2A binder

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Animal restrainers.

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic).

  • 0.9% Saline solution.

Procedure:

  • Animal Preparation: Male CF-1 mice are typically used. Animals are acclimated to the laboratory conditions before testing.

  • Drug Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the test to ensure peak effect.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed on the eyes of the restrained animal.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hind limbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using probit analysis based on the percentage of protected animals at various doses.[1]

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

The PTZ test is a model for absence and myoclonic seizures and evaluates a compound's ability to raise the seizure threshold.

Apparatus:

  • Syringes and needles for subcutaneous (s.c.) injection.

  • Observation chambers (e.g., transparent Plexiglas cages).

  • Timer.

  • Pentylenetetrazole (PTZ) solution.

Procedure:

  • Animal Preparation: Male Swiss albino mice are commonly used and are acclimated prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered (e.g., i.p.) at a specific time before PTZ injection.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.[2][3]

  • Observation: Each mouse is immediately placed in an individual observation chamber and observed continuously for 30 minutes.[3]

  • Endpoint: The primary endpoint is the occurrence of a generalized clonic seizure, often characterized by clonus of the forelimbs and hindlimbs with a loss of righting reflex. The absence of this seizure within the observation period is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected from generalized clonic seizures at different doses of the test compound.[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the benzodioxane-based anticonvulsant JNJ-26489112 and a selection of existing antiepileptic drugs.

G cluster_JNJ JNJ-26489112 JNJ JNJ-26489112 Na_channel Voltage-gated Na+ Channel JNJ->Na_channel Blocks Ca_channel N-type Ca2+ Channel JNJ->Ca_channel Blocks K_channel K+ Channel JNJ->K_channel Opens Inhibition Inhibition of Neuronal Firing Na_channel->Inhibition Reduces Na+ Influx Ca_channel->Inhibition Reduces Ca2+ Influx K_channel->Inhibition Increases K+ Efflux

Mechanism of Action of JNJ-26489112

G cluster_Na_Blockers Sodium Channel Blockers (Phenytoin, Carbamazepine, Lamotrigine) Drugs Phenytoin Carbamazepine Lamotrigine Na_channel Voltage-gated Na+ Channel (Inactivated State) Drugs->Na_channel Binds to Stabilization Stabilization of Inactivated State Na_channel->Stabilization Inhibition Inhibition of Repetitive Firing Stabilization->Inhibition

Mechanism of Sodium Channel Blockers

G cluster_Valproate Valproate Mechanism Valproate Valproate GABA_T GABA Transaminase Valproate->GABA_T Inhibits GAD Glutamic Acid Decarboxylase Valproate->GAD Stimulates GABA_level Increased GABA Levels GABA_T->GABA_level GAD->GABA_level GABA_A GABA-A Receptor GABA_level->GABA_A Activates Inhibition Increased Inhibitory Neurotransmission GABA_A->Inhibition

GABAergic Mechanism of Valproate

G cluster_Levetiracetam Levetiracetam Mechanism Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Vesicle_release Modulation of Neurotransmitter Release SV2A->Vesicle_release

Mechanism of Levetiracetam

Discussion

The benzodioxane derivative JNJ-26489112 demonstrates a promising preclinical profile with broad-spectrum anticonvulsant activity.[4] Its multi-target mechanism of action, involving the modulation of sodium, calcium, and potassium channels, distinguishes it from many existing AEDs that primarily target a single pathway.[5]

In the MES test, a model for generalized tonic-clonic seizures, JNJ-26489112 shows potency comparable to some established drugs, although direct comparisons are challenging due to differing experimental conditions in the available literature. Its suggested broad-spectrum activity implies potential efficacy in a wider range of seizure types, a desirable characteristic for new antiepileptic therapies.

The comparator drugs exhibit their expected preclinical profiles. Phenytoin, carbamazepine, and lamotrigine, all potent sodium channel blockers, are highly effective in the MES test.[6][7] Valproate, with its broader mechanism, is effective in both MES and PTZ models, albeit at higher doses.[8][9] Levetiracetam's unique mechanism of binding to SV2A is reflected in its inactivity in the traditional MES screen but efficacy in the PTZ model and other specific seizure models.[10] Topiramate's multifaceted mechanism also confers broad-spectrum activity.[11][12]

Further head-to-head preclinical studies under standardized conditions are warranted to more definitively compare the efficacy and safety profile of JNJ-26489112 with existing AEDs. The unique mechanism of this benzodioxane derivative may offer a new therapeutic option, particularly for patients with treatment-resistant epilepsy.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Shifts with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structures is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this purpose. The synergy of experimental NMR data with Density Functional Theory (DFT) calculations provides a powerful methodology for the validation of chemical structures and the assignment of complex spectra. This guide offers an objective comparison of this integrated approach with purely experimental or computational methods, supported by experimental and computational data.

Data Presentation: A Comparative Analysis of DFT Methods

The accuracy of DFT-calculated NMR chemical shifts is highly dependent on the chosen functional and basis set. Below is a summary of the performance of various DFT methodologies in predicting ¹H and ¹³C NMR chemical shifts, with Root-Mean-Square Deviation (RMSD) values from experimental data presented for comparison. Lower RMSD values indicate higher accuracy.

Table 1: Performance of Selected DFT Functionals for ¹H and ¹³C NMR Chemical Shift Prediction

FunctionalBasis SetSolvent Model¹H RMSD (ppm)¹³C RMSD (ppm)
WP046-311++G(2d,p)PCM0.071.8
ωB97X-Ddef2-SVPPCM0.120.5
B3LYP-D36-311G(d,p)PCM0.152.1
PBE0QZ4PSMDNot specifiedNot specified
B3LYP6-31G(d)SMD0.185 (MAE)0.944 (MAE)

Data synthesized from multiple benchmark studies. Note that direct comparison between all entries may be nuanced due to different molecular test sets and computational parameters in the original studies.[1][2]

Table 2: Impact of Basis Set on ¹H and ¹³C NMR Chemical Shift Prediction Accuracy

Basis Set¹H RMSD (ppm)¹³C RMSD (ppm)
6-31G(d)0.253.5
6-311G(d,p)0.182.5
def2-SVP0.151.5
6-311++G(2d,p)0.101.2
QZ4PNot specifiedNot specified

Performance metrics are illustrative and depend on the functional used.[2][3][4]

Experimental and Computational Protocols

To ensure high-quality data for comparison, the following protocol is recommended:

  • Sample Preparation : Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent should ideally match that used in the DFT calculations. Add a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Data Acquisition : Acquire standard ¹H and ¹³C NMR spectra. For complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Processing : Apply appropriate window functions, Fourier transform the data, and perform phase and baseline corrections. Calibrate the chemical shifts using the TMS signal (0.00 ppm for both ¹H and ¹³C).

The following is a generalized workflow for calculating NMR chemical shifts using DFT. This process can be automated using frameworks like ISiCLE or CASCADE.[5][6][7]

  • Structure Input : Generate a 3D structure of the molecule of interest. This can be done from SMILES strings or by drawing the molecule in a chemical editor.[8]

  • Conformational Search : For flexible molecules, a thorough conformational search is crucial. This is often performed using molecular mechanics force fields (e.g., MMFF).

  • Geometry Optimization : Optimize the geometry of the lowest energy conformers using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).[1][4] The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) is highly recommended to mimic the experimental conditions.[1][2]

  • NMR Shielding Calculation : Perform a single-point NMR shielding tensor calculation on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311+G(2d,p)) and the Gauge-Including Atomic Orbital (GIAO) method.[1][2] For molecules containing heavy atoms, relativistic effects may need to be considered.[3]

  • Chemical Shift Referencing : The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) using a reference compound, typically TMS, calculated at the same level of theory: δ_calc = σ_TMS - σ_iso.[9] Alternatively, linear regression analysis of calculated versus experimental shifts for a set of known compounds can provide scaling factors for improved accuracy.[9]

  • Data Analysis : Compare the calculated chemical shifts with the experimental data. Statistical metrics such as Mean Absolute Error (MAE) and Root-Mean-Square Deviation (RMSD) are often used to quantify the agreement.

Workflow for Cross-Referencing Experimental and Calculated NMR Shifts

The following diagram illustrates the logical workflow for comparing experimental NMR data with DFT calculations for structural verification.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow exp_sample Sample Preparation exp_acq NMR Data Acquisition (1D & 2D) exp_sample->exp_acq exp_proc Data Processing & Signal Assignment exp_acq->exp_proc compare Data Comparison (δ_exp vs. δ_calc) exp_proc->compare dft_geom Geometry Optimization (with solvent model) dft_nmr GIAO NMR Shielding Calculation dft_geom->dft_nmr dft_ref Chemical Shift Referencing (vs. TMS) dft_nmr->dft_ref dft_ref->compare analysis Statistical Analysis (MAE, RMSD, R²) compare->analysis validation Structure Validation/ Reassignment analysis->validation

Caption: Workflow for structural validation via NMR and DFT.

Conclusion

The cross-referencing of experimental NMR shifts with DFT calculations is a robust strategy for the unambiguous structural elucidation of molecules. While experimental data provides the ground truth, DFT calculations offer a theoretical validation that can help resolve ambiguities in spectral assignments, particularly for complex structures or stereoisomers.[10] The choice of computational methodology, including the functional, basis set, and solvent model, significantly impacts the accuracy of the predicted shifts.[2] By following systematic experimental and computational protocols and utilizing a clear data comparison framework, researchers can confidently verify their proposed molecular structures. The increasing integration of automated workflows and machine learning is further enhancing the speed and accuracy of this powerful combined approach.[1][5][7]

References

Chloro-Substituted Chalcones Demonstrate Potent Antitubercular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of chloro-substituted chalcones reveals their promising potential as antitubercular agents, often exhibiting superior activity compared to other analogs. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and mechanistic insights for researchers and drug development professionals.

Chalcones, a class of open-chain flavonoids, have emerged as a viable scaffold in the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Their relative ease of synthesis and amenability to structural modification make them attractive candidates for medicinal chemistry efforts. Among the various derivatives, chloro-substituted chalcones have consistently demonstrated significant antitubercular activity, often surpassing that of other halogenated and non-halogenated analogs. The presence and position of the chlorine atom on the aromatic rings of the chalcone backbone play a crucial role in modulating their biological activity.

Comparative Antitubercular Activity

The antitubercular efficacy of chalcones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mtb. Studies have shown that the introduction of a chlorine atom can significantly enhance the potency of chalcones.

For instance, in a series of 2-hydroxychalcones, the introduction of a chloro group at the 4-position of the A-ring resulted in enhanced activity (89% inhibition) compared to the unsubstituted parent compound (61% inhibition).[2] Conversely, substitution with bromo or iodo at the same position led to a decrease in activity.[2] This highlights the specific contribution of the chloro substituent.

Further studies have systematically explored the impact of substitution patterns. In one study, dichloro-substituted chalcones were found to be particularly potent. For example, a chalcone with a chlorine atom at the ortho position (compound 6) showed a fourfold increase in activity (MIC 20.05 µM) compared to its para-substituted counterpart (compound 5, MIC 80.23 µM).[3] This underscores the importance of the substituent's position in optimizing antitubercular effects.

The following tables summarize the antitubercular activity of various chloro-substituted chalcones in comparison to other analogs and standard drugs.

Table 1: Antitubercular Activity of Chloro-Substituted Chalcones and Other Analogs against M. tuberculosis H37Rv

Compound IDSubstituentsMIC (µM)Reference
Unsubstituted/Hydroxy Chalcones
2-hydroxychalcone2'-OH61% inhibition at 12.5 µg/mL[2]
Chloro-Substituted Chalcones
532'-OH, 4-Cl89% inhibition at 12.5 µg/mL[2]
542'-OH, 5-Cl67% inhibition at 12.5 µg/mL[2]
62',4'-diCl20.05[3]
54-Cl80.23[3]
14dichloro-phenyl8.9 - 28[4]
Other Halogenated Chalcones
34-F14 ± 0.11[1][5]
602'-OH, 4-Br57% inhibition at 12.5 µg/mL[2]
672'-OH, 4-I21% inhibition at 12.5 µg/mL[2]
Alkoxy-Substituted Chalcones
113-OCH314 ± 0.17[1][5]
Standard Drugs
Pyrazinamide-25.34 ± 0.22[1][5]
Isoniazid-1.6 µg/mL[6]

Table 2: Activity of Potent Halogenated Chalcones against M. tuberculosis H37Rv

Compound IDMIC (µg/mL)Reference
DK120.8[6]
DK140.8[6]
Isoniazid1.6[6]

Experimental Protocols

The evaluation of the antitubercular activity of these chalcones predominantly relies on the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% albumin-dextrose-catalase (ADC) to a final concentration of approximately 10^5 colony-forming units (CFU)/mL.[1]

  • Compound Preparation and Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.

  • Inoculation: The diluted mycobacterial suspension is added to each well containing the test compound.

  • Incubation: The microplates are incubated at 37°C for a specified period, typically 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action

The antitubercular effect of chalcones, including chloro-substituted derivatives, is believed to be multifactorial, with several potential cellular targets identified.

G Potential Mechanisms of Action of Antitubercular Chalcones cluster_chalcone Chalcone Derivatives cluster_targets M. tuberculosis Cellular Targets cluster_effects Cellular Effects Chalcone Chloro-Substituted Chalcones InhA InhA (Enoyl-ACP Reductase) Chalcone->InhA Inhibition PtpA_PtpB Protein Tyrosine Phosphatases (PtpA/PtpB) Chalcone->PtpA_PtpB Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Chalcone->FAS_II Inhibition DprE1 Decaprenyl-phosphoribose 2'-epimerase (DprE1) Chalcone->DprE1 Inhibition Mycolic_Acid Inhibition of Mycolic Acid Biosynthesis InhA->Mycolic_Acid Signaling Alteration of Cell Signaling PtpA_PtpB->Signaling FAS_II->Mycolic_Acid Cell_Wall Disruption of Cell Wall Integrity DprE1->Cell_Wall Mycolic_Acid->Cell_Wall

Caption: Potential molecular targets for antitubercular chalcones.

One of the primary proposed mechanisms is the inhibition of enzymes involved in the mycobacterial cell wall synthesis. The fatty acid synthase type-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall, is a key target.[1] Specifically, chalcones have been shown to directly inhibit the 2-trans-enoyl-acyl carrier protein reductase (InhA).[1][7] Inhibition of InhA leads to a reduction in mycolic acid synthesis, thereby compromising the integrity of the cell wall and leading to bacterial death.[7]

Other potential targets include protein tyrosine phosphatases (PtpA and PtpB), which are involved in regulating host-pathogen interactions, and decaprenyl-phosphoribose 2′-epimerase (DprE1), another essential enzyme in cell wall biosynthesis.[1] The lipophilic nature of chalcones, enhanced by the presence of halogen atoms like chlorine, is thought to improve their ability to penetrate the lipid-rich mycobacterial cell wall and reach these intracellular targets.[1]

Synthesis Workflow

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction, which is a straightforward and high-yielding method.

G General Workflow for Chalcone Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Substituted Acetophenone & Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) Start->Reaction Chalcone Chalcone Product Reaction->Chalcone Purification Purification (e.g., Recrystallization) Chalcone->Purification MABA Antitubercular Activity Assay (MABA) Purification->MABA Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Purification->Cytotoxicity MIC Determine MIC MABA->MIC SI Calculate Selectivity Index Cytotoxicity->SI MOA Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC->MOA MIC->SI

Caption: Synthesis and evaluation workflow for antitubercular chalcones.

This process involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.[1] The choice of starting materials allows for the introduction of various substituents, including chlorine atoms, at desired positions on both aromatic rings of the chalcone scaffold.

Conclusion

The available data strongly support the continued investigation of chloro-substituted chalcones as a promising class of antitubercular agents. Their potent activity, often superior to other analogs, combined with a well-understood and accessible synthetic route, makes them attractive candidates for further lead optimization. Future research should focus on elucidating the precise structure-activity relationships, optimizing the substitution patterns for enhanced potency and reduced toxicity, and further exploring their mechanisms of action to develop novel and effective treatments for tuberculosis.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2,3-dihydrobenzo[b]dioxine: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine.

Due to its chlorinated organic structure, 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine requires careful handling and disposal as hazardous waste. Adherence to local, state, and federal regulations is mandatory. The following procedures are based on best practices for the disposal of chlorinated hydrocarbons and related hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecifications
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine waste.

1. Waste Segregation:

  • Do not mix 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine waste with non-hazardous waste or other incompatible chemical waste streams.

  • It should be classified as a halogenated organic waste .

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be clearly labeled with the full chemical name: "Hazardous Waste: 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine " and the appropriate hazard pictograms (e.g., environmental hazard, acute toxicity).

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Secondary containment is highly recommended to mitigate spills.

4. Arrange for Professional Disposal:

  • Disposal of 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine must be conducted by a licensed hazardous waste disposal company.

  • Provide the disposal company with a Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.

  • High-temperature incineration is the preferred and most common method for the complete destruction of chlorinated organic compounds. This process minimizes the risk of environmental contamination.

5. Documentation:

  • Maintain a detailed log of the accumulated waste, including the quantity and date of addition to the container.

  • Retain all documentation and certificates of disposal provided by the hazardous waste disposal company.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic solvents.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine.

startStart: Generation of6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine WasteppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppesegregateSegregate asHalogenated Organic Wasteppe->segregatecontainerSelect and LabelCompatible Waste Containersegregate->containerstoreStore in DesignatedHazardous Waste Areacontainer->storecontact_disposalContact LicensedHazardous Waste Disposal Companystore->contact_disposalprovide_infoProvide Chemical Information(Name, Hazards)contact_disposal->provide_infoschedule_pickupSchedule Waste Pickupprovide_info->schedule_pickupdocumentDocument and RetainDisposal Recordsschedule_pickup->documentend_procEnd of Proceduredocument->end_proc

Caption: Disposal workflow for 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures and refer to the Safety Data Sheet (SDS) for the most detailed and accurate information. If an SDS is not available, treat the substance with the caution required for a hazardous chlorinated organic compound.

Essential Safety and Operational Guide for Handling 6-Chloro-2,3-dihydrobenzo[b]dioxine

Essential Safety and Operational Guide for Handling 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloro-2,3-dihydrobenzo[b][1]dioxine (CAS No. 57744-68-0). Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

GHS Hazard Classification:

According to safety data sheets, 6-Chloro-2,3-dihydrobenzo[b][1]dioxine is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Danger

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 6-Chloro-2,3-dihydrobenzo[b][1]dioxine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).To prevent skin contact, irritation, and potential sensitization.
Body Protection Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities.To protect skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Have all necessary PPE donned correctly before handling the chemical.

  • Keep containers of the chemical tightly closed when not in use.

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Contaminated work clothing should not be allowed out of the workplace.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin with plenty of soap and water.

  • Seek medical attention if irritation or an allergic reaction develops.

In Case of Eye Contact:

  • Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention from an ophthalmologist.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill and collect the material with an inert absorbent.

  • Place the waste in a sealed container for proper disposal.

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing 6-Chloro-2,3-dihydrobenzo[b][1]dioxine must be handled as hazardous waste.

  • Waste Collection: Collect all contaminated materials (including the chemical itself, any absorbent materials from spills, and contaminated PPE) in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling 6-Chloro-2,3-dihydrobenzo[b][1][2]dioxine

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergencyprep_ppeDon Appropriate PPEprep_hoodWork in Fume Hoodprep_ppe->prep_hoodprep_emergencyVerify Emergency Equipment Accessibilityprep_hood->prep_emergencyhandle_chemicalHandle Chemicalprep_emergency->handle_chemicalhandle_storageStore Properlyhandle_chemical->handle_storagecleanup_decontaminateDecontaminate Work Areahandle_chemical->cleanup_decontaminateemergency_spillSpillhandle_chemical->emergency_spillemergency_exposureExposurehandle_chemical->emergency_exposurecleanup_wasteCollect Hazardous Wastecleanup_decontaminate->cleanup_wastecleanup_disposeDispose of Waste via EHScleanup_waste->cleanup_disposecleanup_remove_ppeDoff PPEcleanup_dispose->cleanup_remove_ppeemergency_actionFollow Emergency Proceduresemergency_spill->emergency_actionemergency_exposure->emergency_actionemergency_action->cleanup_waste

Caption: Workflow for the safe handling of 6-Chloro-2,3-dihydrobenzo[b][1]dioxine.

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